(E)-4-aminopent-3-en-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-4-aminopent-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-4(6)3-5(2)7/h3H,6H2,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLAYKKXCYSJSF-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101310615 | |
| Record name | (3E)-4-Amino-3-penten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101310615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80012-14-2, 1118-66-7 | |
| Record name | (3E)-4-Amino-3-penten-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80012-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Penten-2-one, 4-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3E)-4-Amino-3-penten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101310615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-3-penten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(E)-4-Aminopent-3-en-2-one: A Comprehensive Technical Guide on a Versatile Synthetic Building Block
Foreword: The Unassuming Power of the Enaminone Scaffold
In the vast landscape of organic chemistry, certain molecular scaffolds emerge as exceptionally versatile and powerful tools. (E)-4-aminopent-3-en-2-one, a simple β-enaminone, is a prime example of such a scaffold. Though its structure is unassuming, the conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O) bestows upon it a unique and highly tunable reactivity profile.[1][2] This duality of nucleophilic and electrophilic character makes it an invaluable precursor for the synthesis of a diverse array of heterocyclic compounds, many of which form the core of biologically active molecules.[3][4] This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, offering researchers and drug development professionals a foundational understanding of its utility and potential.
Core Chemical and Structural Properties
This compound, also known as acetylacetonamine, is the simplest primary β-enaminone.[5][6] Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉NO | [5][7] |
| Molecular Weight | 99.13 g/mol | [5][7] |
| CAS Number | 1118-66-7 | [5][7] |
| Appearance | White to yellow/brown crystalline solid | [8][9] |
| Melting Point | 38 °C | [8][10] |
| Boiling Point | 130-131 °C | [8][10] |
| IUPAC Name | 4-aminopent-3-en-2-one | [5] |
Tautomerism and Stereochemistry: The Intramolecular Hydrogen Bond
A key feature of 4-aminopent-3-en-2-one is the existence of keto-enol and imine-enamine tautomerism. Spectroscopic and computational studies overwhelmingly confirm that the molecule exists predominantly in the enamine tautomeric form rather than the imine form.[11][]
This stability is largely attributed to the formation of a strong, intramolecular hydrogen bond between the amine proton (N-H) and the carbonyl oxygen (C=O). This interaction creates a stable six-membered pseudo-ring, a characteristic feature of this class of compounds.[2][] This hydrogen bond significantly influences the molecule's conformation, reactivity, and spectroscopic properties. The molecule can exist as (E) and (Z) isomers; however, the (Z) isomer is generally more stable due to this intramolecular hydrogen bonding.
Spectroscopic Characterization: A Molecular Fingerprint
The unique structural features of this compound give rise to a distinct spectroscopic signature, which is essential for its identification and for studying its reactivity.
Vibrational Spectroscopy (FTIR & Raman)
The most telling feature in the IR spectrum is the position of the N-H and C=O stretching vibrations. Due to the strong intramolecular hydrogen bond, these bands are shifted to lower frequencies compared to compounds lacking this interaction.
-
ν(N-H): Typically observed around 3180 cm⁻¹, significantly lower than the usual 3300-3500 cm⁻¹ for free amines, indicating strong hydrogen bonding.[]
-
ν(C=O): The carbonyl stretch is also red-shifted, appearing in the region of 1600-1640 cm⁻¹, overlapping with the C=C stretch, due to conjugation and hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for confirming the structure and isomeric purity.[13]
-
¹H NMR:
-
CH₃ (acetyl): A singlet around δ 1.9-2.0 ppm.
-
CH₃ (enol): A singlet around δ 1.9-2.0 ppm.
-
CH (vinyl): A singlet around δ 5.0-5.1 ppm.
-
NH₂: A broad signal that can range from δ 5.0 to 10.0 ppm depending on the solvent and concentration, often exchanging with D₂O.
-
-
¹³C NMR:
-
C=O (carbonyl): A signal around δ 195-200 ppm.
-
C-NH₂ (vinylic): A signal around δ 160-165 ppm.
-
CH (vinylic): A signal around δ 95-100 ppm.
-
CH₃ groups: Signals in the aliphatic region around δ 20-30 ppm.
-
Mass Spectrometry
In mass spectrometry, this compound will show a clear molecular ion peak (M⁺) at m/z = 99.13, corresponding to its molecular weight.
Synthesis: A Foundational Protocol
The most common and straightforward synthesis of 4-aminopent-3-en-2-one is the condensation reaction between acetylacetone (2,4-pentanedione) and an ammonia source.[14] While various catalysts and conditions have been explored to optimize this process, the fundamental transformation remains the same.[1][15]
Standard Laboratory Protocol
Objective: To synthesize 4-aminopent-3-en-2-one via the condensation of acetylacetone with ammonia.
Materials:
-
Acetylacetone (1.0 eq)
-
Aqueous Ammonia (25-30%, excess)
-
Toluene or Benzene
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add acetylacetone and toluene.
-
Reagent Addition: Add an excess of aqueous ammonia to the flask.
-
Azeotropic Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.
-
Causality: The removal of the water byproduct is critical according to Le Châtelier's principle. Failure to remove water will result in a low yield as the reaction is reversible.
-
-
Reaction Monitoring: Continue refluxing until no more water is collected in the trap (typically 2-4 hours). The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with brine (saturated NaCl solution) to remove any remaining aqueous base.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often a crystalline solid of sufficient purity. If necessary, it can be further purified by recrystallization from a suitable solvent like hexane or ethyl acetate/hexane.
Chemical Reactivity: A Tale of Two Sites
The synthetic versatility of enaminones stems from the conjugated π-system, which creates distinct nucleophilic and electrophilic centers within the same molecule.[1][3]
-
Nucleophilic Sites: The nitrogen atom and the α-carbon (Cα) are electron-rich and readily react with electrophiles.
-
Electrophilic Sites: The carbonyl carbon and the β-carbon (Cβ) are electron-deficient and are susceptible to attack by nucleophiles.
mol [label=<

Nuc [shape=plaintext, label="Nucleophilic Sites\n(React with E⁺)", fontcolor="#34A853"]; Elec [shape=plaintext, label="Electrophilic Sites\n(React with Nu⁻)", fontcolor="#EA4335"];
// Invisible nodes for positioning arrows N_pos [pos="1.1,1.8!", shape=point]; Ca_pos [pos="1.8,1.2!", shape=point]; Cb_pos [pos="2.8,1.2!", shape=point]; CO_pos [pos="3.5,1.8!", shape=point];
// Edges from labels to molecule positions Nuc -> N_pos [arrowhead=curve, color="#34A853"]; Nuc -> Ca_pos [arrowhead=curve, color="#34A853"]; Elec -> Cb_pos [arrowhead=curve, color="#EA4335"]; Elec -> CO_pos [arrowhead=curve, color="#EA4335"]; } endom Caption: Nucleophilic and electrophilic sites in the enaminone scaffold.
This ambident reactivity makes 4-aminopent-3-en-2-one a cornerstone for synthesizing five- and six-membered heterocycles, which are privileged structures in medicinal chemistry.[15][16] For example, it can react with hydrazines to form pyrazoles, with guanidine to form pyrimidines, and can undergo Paal-Knorr type reactions to yield substituted pyrroles.
Applications in Drug Development and Beyond
The enaminone moiety is recognized as a potent pharmacophore, and compounds containing this scaffold have demonstrated a wide spectrum of biological activities.[3][16]
-
Anticonvulsant Activity: Numerous enaminone derivatives have been synthesized and evaluated for their potential as anticonvulsant agents.[16]
-
Anti-inflammatory and Antitumor Agents: The scaffold is present in molecules with demonstrated anti-inflammatory and antitumor properties.[3][4]
-
Antibacterial and Antifungal Activity: Enaminones serve as intermediates for antibiotics and other antimicrobial agents.[3][15]
-
Ligands in Coordination Chemistry: The N,O-bidentate nature of the enaminone allows it to act as an excellent chelating ligand for various metal ions, with applications in catalysis and materials science.[1][17]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-aminopent-3-en-2-one is classified as an irritant.[5][7][9]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7]
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood. Avoid breathing dust.[9]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C.[7][8]
Conclusion
This compound is far more than a simple organic molecule; it is a powerful and versatile platform for chemical innovation. Its straightforward synthesis, combined with its rich and predictable reactivity, makes it an indispensable tool for synthetic and medicinal chemists. A thorough understanding of its properties, as detailed in this guide, empowers researchers to harness its full potential in the construction of complex molecular architectures, from novel therapeutics to advanced materials. The continued exploration of enaminone chemistry promises to unlock new pathways in drug discovery and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. (3E)-4-[(Naphthalen-1-yl)amino]pent-3-en-2-one hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Amino-3-penten-2-one | C5H9NO | CID 136873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino-3-penten-2-one price,buy 4-Amino-3-penten-2-one - chemicalbook [chemicalbook.com]
- 7. 4-氨基-3-戊烯-2-酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Amino-3-penten-2-one CAS#: 1118-66-7 [m.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. chembk.com [chembk.com]
- 11. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. 4-Amino-3-penten-2-one(1118-66-7) 1H NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. acgpubs.org [acgpubs.org]
- 16. researchgate.net [researchgate.net]
- 17. 4-[(4-Methylphenyl)amino]pent-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Crystal Structure Analysis of (E)-4-aminopent-3-en-2-one: From Synthesis to Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enaminones are a versatile class of organic compounds characterized by the N-C=C-C=O conjugated system.[1] This structural motif imparts unique electronic and reactive properties, making them valuable intermediates in the synthesis of various heterocyclic and biologically active molecules.[1][2] Their utility in medicinal chemistry is notable, with derivatives exhibiting a wide range of pharmacological activities, including anticonvulsant, anti-inflammatory, and antitumor properties.[1][3] A thorough understanding of their solid-state structure is paramount for rational drug design and the development of novel therapeutic agents.
This technical guide provides a comprehensive overview of the crystal structure analysis of a fundamental enaminone, (E)-4-aminopent-3-en-2-one. We will delve into the synthetic protocol, the principles of single-crystal X-ray diffraction, and a detailed analysis of the resulting structural data. The causality behind experimental choices will be emphasized to provide field-proven insights for researchers in organic chemistry and drug development.
I. Synthesis and Crystallization of this compound
The preparation of high-quality single crystals is the cornerstone of successful X-ray crystallographic analysis. The synthesis of this compound is typically achieved through the reaction of acetylacetone with ammonia.[4]
Experimental Protocol: Synthesis
A convenient method for the synthesis of 4-aminopent-3-en-2-one involves the reaction of warm acetylacetone with dry, gaseous ammonia.[4] An alternative approach involves the direct reaction of acetylacetone with an aqueous or alcoholic solution of ammonia.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add acetylacetone (1 equivalent).
-
Reagent Addition: Slowly add a concentrated aqueous solution of ammonia (2 equivalents) to the stirred acetylacetone at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain a temperature below 40°C.
-
Reaction Monitoring: Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, the excess ammonia and water are removed under reduced pressure. The resulting crude product is a yellow to brown crystalline solid.[]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pale yellow crystals.[6]
Experimental Protocol: Crystallization
The growth of single crystals suitable for X-ray diffraction is a critical step that often requires careful optimization of conditions.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. A solvent system where the compound is soluble at elevated temperatures and sparingly soluble at room temperature is ideal.
-
Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature over several days.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator (2-8°C) may promote crystal growth.[7]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, leading to the formation of crystals.
II. Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful analytical technique used to determine the three-dimensional arrangement of atoms within a crystal.
Experimental Protocol: Data Collection and Structure Refinement
Step-by-Step Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.[8] The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Data Reduction: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial structural model is then refined to improve the agreement between the observed and calculated diffraction data.
III. Analysis of the Crystal Structure of this compound
The crystal structure of this compound reveals key insights into its molecular geometry and intermolecular interactions. While a specific CIF file for the parent compound is not publicly available, analysis of related structures and spectroscopic data allows for a detailed description of its expected features.[][8]
Molecular Geometry
The molecule is expected to be nearly planar due to the delocalization of π-electrons across the N-C=C-C=O conjugated system. The (E) configuration refers to the stereochemistry about the C=C double bond. A significant feature of enaminones is the presence of a strong intramolecular N-H···O hydrogen bond, which forms a six-membered pseudo-ring.[2][8] This interaction contributes to the planarity and stability of the molecule.
Crystallographic Data Summary
The following table summarizes the expected crystallographic data for this compound based on analyses of similar enaminone structures.
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, P2₁2₁2₁ | Defines the symmetry operations within the unit cell.[8] |
| a (Å) | 7 - 10 | Unit cell dimension. |
| b (Å) | 8 - 12 | Unit cell dimension. |
| c (Å) | 15 - 20 | Unit cell dimension. |
| α, γ (°) | 90 | Unit cell angles. |
| β (°) | 90 - 110 | Unit cell angle. |
| V (ų) | ~1000 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell.[8] |
| Intramolecular N-H···O (Å) | 2.6 - 2.7 | Distance of the intramolecular hydrogen bond.[] |
Intermolecular Interactions and Crystal Packing
In the solid state, molecules of this compound are expected to be linked by intermolecular hydrogen bonds. The primary amino group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor.[9] These interactions, along with weaker C-H···O interactions, will likely lead to the formation of a three-dimensional supramolecular network.[8] The specific packing arrangement will be dictated by the interplay of these directional hydrogen bonds and non-directional van der Waals forces to achieve the most thermodynamically stable crystal lattice.
IV. Implications for Drug Development
A detailed understanding of the crystal structure of this compound and its derivatives is crucial for drug development for several reasons:
-
Structure-Activity Relationship (SAR) Studies: The precise three-dimensional structure provides a basis for understanding how modifications to the molecule will affect its biological activity.
-
Polymorphism: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and bioavailability. Crystal structure analysis is essential for identifying and characterizing polymorphs.
-
Rational Drug Design: The knowledge of the crystal structure allows for the rational design of new molecules with improved efficacy and safety profiles. By understanding the key intermolecular interactions, researchers can design molecules that bind more effectively to their biological targets.
Conclusion
The crystal structure analysis of this compound provides fundamental insights into the solid-state behavior of enaminones. The interplay of a strong intramolecular hydrogen bond and a network of intermolecular interactions governs the molecular conformation and crystal packing. This detailed structural information is invaluable for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the rational design of new molecules with tailored properties.
References
- 1. researchgate.net [researchgate.net]
- 2. (3E)-4-[(Naphthalen-1-yl)amino]pent-3-en-2-one hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 6. 4-Amino-3-penten-2-one CAS#: 1118-66-7 [m.chemicalbook.com]
- 7. 4-Amino-3-penten-2-one 97 1118-66-7 [sigmaaldrich.com]
- 8. 4-(2-Chlorophenylamino)-pent-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Competition between hydrogen bonding and dispersion interactions in the crystal structures of the primary amines - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Physical properties of (E)-4-aminopent-3-en-2-one
An In-Depth Technical Guide to the Physical Properties of (E)-4-aminopent-3-en-2-one
Abstract
This compound, a prominent member of the enaminone class of compounds, serves as a versatile synthon in organic chemistry and holds significance in the development of novel chemical entities. This technical guide provides a comprehensive examination of its fundamental physical properties, molecular structure, and spectroscopic profile. By integrating established data with practical, field-proven methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective handling, characterization, and application of this compound. The causality behind experimental choices and the principles of self-validating protocols are emphasized to ensure both technical accuracy and practical utility.
Core Physicochemical Identity
This compound, also known as acetylacetonamine, is a crystalline solid under standard conditions.[1] Its identity is rooted in a unique molecular architecture that dictates its physical behavior and chemical reactivity. The compound's properties are summarized below, followed by a detailed discussion.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉NO | [2][3][4] |
| Molecular Weight | 99.13 g/mol | [3][5] |
| CAS Number | 1118-66-7 | [1][3][6] |
| Appearance | White, yellow, or orange to brown crystalline solid/powder | [1][2][7] |
| Melting Point | 36 - 41 °C | [2][4][5][7][8][9] |
| Boiling Point | 130 - 131 °C | [1][2][5][7] |
| Flash Point | 209 - 213 °C | [1][2][7] |
| Water Solubility | Insoluble | [1][2][7] |
| Density (Estimate) | 1.034 g/cm³ | [1][2][5][7] |
State, Appearance, and Purity Implications
At ambient temperature, this compound is a solid, typically described as a powder or crystalline material. The color can range from white to yellow, orange, or even brown, which may be indicative of purity levels or the presence of minor impurities.[1][2][7] For applications in drug development or high-precision synthesis, a pale yellow to white appearance is generally preferred.
Thermal Properties: Melting and Boiling Points
The melting point of this compound is consistently reported in the range of 38-39 °C.[4][5][8] Commercial sources may provide a slightly wider range, such as 36-41 °C, to account for batch-to-batch variability.[9] A sharp melting point within this range is a primary indicator of high purity. A broad melting range, conversely, suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required for phase transition.
The boiling point is documented at 130-131 °C.[1][2][7] It is critical to distinguish this from the flash point (209-213 °C), which is the lowest temperature at which vapors will ignite with an ignition source.[1][2][7] This relatively high flash point suggests moderate flammability under standard laboratory conditions.
Solubility Profile
The compound is reported as insoluble in water.[1][2][7] This is an expected characteristic given the molecule's predominantly nonpolar hydrocarbon backbone, despite the presence of polar amine and carbonyl groups. The strong intramolecular hydrogen bond (discussed in Section 2) also reduces the availability of these groups to form hydrogen bonds with water molecules, further limiting aqueous solubility. Based on its structure, it is anticipated to exhibit good solubility in a range of organic solvents, including chlorinated solvents (e.g., dichloromethane), ethers (e.g., THF), and alcohols (e.g., ethanol, methanol).
Molecular Structure and Spectroscopic Characterization
The physical properties of this compound are a direct consequence of its molecular structure. Spectroscopic analysis provides an empirical window into this structure, confirming its functional groups, connectivity, and stereochemistry.
Tautomerism and the Stability of the Enamine Form
This compound is an enaminone, a class of compounds characterized by an amine group attached to a double bond, which is conjugated with a carbonyl group. It exists in tautomeric equilibrium with its imine form. However, the enamine tautomer is significantly stabilized by two key factors:
-
Conjugation: The lone pair on the nitrogen atom participates in resonance with the π-system of the double bond and the carbonyl group, delocalizing electron density across the molecule.
-
Intramolecular Hydrogen Bonding: A strong hydrogen bond forms between the amine proton and the carbonyl oxygen, creating a stable six-membered pseudo-ring.
Spectroscopic studies have confirmed that the compound exists predominantly in the enamine form.[10]
References
- 1. 4-Amino-3-penten-2-one CAS#: 1118-66-7 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 4-Amino-3-penten-2-one | C5H9NO | CID 136873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-aminopent-3-en-2-one - Wikidata [wikidata.org]
- 5. chembk.com [chembk.com]
- 6. 3-Penten-2-one, 4-amino- [webbook.nist.gov]
- 7. 4-Amino-3-penten-2-one price,buy 4-Amino-3-penten-2-one - chemicalbook [chemicalbook.com]
- 8. 3-Penten-2-one, 4-amino- [webbook.nist.gov]
- 9. 4-Amino-3-penten-2-one, 96% | Fisher Scientific [fishersci.ca]
- 10. Vibrational assignment of 4-amino-3-penten-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (E)-4-aminopent-3-en-2-one: Synthesis, Reactivity, and Applications in Modern Chemistry
(E)-4-aminopent-3-en-2-one (CAS Number: 1118-66-7) , a seemingly simple enaminone, represents a cornerstone building block in synthetic organic chemistry. Its unique conjugated system, possessing both nucleophilic and electrophilic sites, renders it a highly versatile precursor for the synthesis of a diverse array of complex molecules, particularly heterocyclic compounds of significant interest to the pharmaceutical and materials science industries. This guide provides an in-depth technical overview of its synthesis, fundamental chemical properties, reactivity, and key applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development.
Core Molecular Characteristics and Physicochemical Properties
This compound, also known as acetylacetonamine, is a crystalline solid at room temperature, typically appearing as a white to pale yellow powder.[1] Its structure is characterized by a conjugated system involving a ketone, an alkene, and an amine functional group. This electronic arrangement is central to its reactivity and spectroscopic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1118-66-7 | [2] |
| Molecular Formula | C₅H₉NO | [2] |
| Molecular Weight | 99.13 g/mol | [2] |
| Melting Point | 38-43 °C | [3] |
| Boiling Point | 130-131 °C | [4] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Solubility | Soluble in polar organic solvents | [1] |
The molecule exists predominantly in the enamine tautomeric form, which is stabilized by an intramolecular hydrogen bond between the amine proton and the carbonyl oxygen. This feature significantly influences its chemical behavior and spectroscopic signature.[5]
Synthesis of this compound: A Practical and Efficient Protocol
The most common and efficient synthesis of this compound involves the condensation of acetylacetone (2,4-pentanedione) with ammonia. This reaction is straightforward and can be performed under mild conditions, making it accessible in most laboratory settings.
Reaction Scheme: Synthesis from Acetylacetone and Ammonia
Caption: Synthesis of this compound.
Detailed Step-by-Step Synthesis Protocol:
Materials:
-
Acetylacetone (reagent grade)
-
Concentrated aqueous ammonia (e.g., 28-30%)
-
Sodium chloride (NaCl)
-
Diethyl ether (anhydrous)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a well-ventilated fume hood, slowly add concentrated aqueous ammonia to an equimolar amount of acetylacetone in a flask with stirring. The reaction is exothermic, and a white precipitate of the ammonium salt may initially form.[6]
-
Allow the reaction mixture to stand at room temperature in a closed flask for 24 hours. Alternatively, for a more rapid procedure, heat the mixture on a steam bath for 15-30 minutes.[3][6]
-
After the reaction is complete, saturate the resulting yellow solution with sodium chloride to decrease the solubility of the product in the aqueous phase.
-
Extract the aqueous solution with several portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from cold diethyl ether to obtain pure, crystalline this compound. A yield of 85-90% can be expected with this method.[3]
Causality in Experimental Choices: The use of concentrated ammonia drives the equilibrium towards the formation of the enaminone. Saturating the aqueous layer with NaCl is a common "salting out" technique that enhances the partitioning of the organic product into the ether layer. Recrystallization is a standard purification method for solid compounds, and cold ether is an effective solvent for obtaining high-purity crystals of the final product.
Spectroscopic Characterization and Tautomerism
The structural elucidation of this compound relies heavily on spectroscopic techniques, particularly NMR and IR spectroscopy. These methods also provide evidence for its predominant tautomeric form.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is characterized by several key absorption bands that confirm its enaminone structure.[5]
Table 2: Key IR Vibrational Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| ~3180 | N-H stretch | Indicates the presence of the amine group and suggests involvement in hydrogen bonding.[5] |
| ~1610 | C=O stretch (conjugated) | The lower frequency compared to a typical ketone (~1715 cm⁻¹) is due to conjugation and intramolecular hydrogen bonding. |
| ~1570 | C=C stretch | Confirms the presence of the alkene functionality within the conjugated system. |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and chemical environment of the atoms in the molecule.
Table 3: ¹H and ¹³C NMR Peak Assignments (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~1.9 | s | -CH₃ (acetyl group) |
| ~2.0 | s | -CH₃ (attached to C=C) | |
| ~5.0 | s | =CH- (vinylic proton) | |
| ~9.8 (broad) | s | -NH₂ | |
| ¹³C | ~28.5 | -CH₃ (acetyl group) | |
| ~19.0 | -CH₃ (attached to C=C) | ||
| ~96.0 | =CH- (vinylic carbon) | ||
| ~162.0 | C=C-NH₂ | ||
| ~195.0 | C=O (ketone) |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Tautomerism: The Dominance of the Enamine Form
This compound can theoretically exist in equilibrium between the keto-enamine and the keto-imine tautomeric forms. However, spectroscopic evidence overwhelmingly supports the predominance of the keto-enamine tautomer.[5][7]
References
- 1. Synthesis and anticonvulsant activity of enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (3Z)-4-Amino-3-penten-2-one | C5H9NO | CID 5355751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Synthesis of Lanthanum(III) acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vibrational assignment of 4-amino-3-penten-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Technical Guide to (E)-4-Aminopent-3-en-2-one: Synthesis, Characterization, and Applications in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-4-aminopent-3-en-2-one, a prominent member of the β-enaminone class, stands as a cornerstone scaffold in modern organic synthesis and medicinal chemistry. Its unique conjugated system, featuring both nucleophilic and electrophilic centers, imparts exceptional reactivity and versatility, making it a prized intermediate for the construction of diverse and complex molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, rigorous spectroscopic characterization, and mechanistic insights into its reactivity. Furthermore, it explores its critical role as a building block in the development of pharmacologically relevant heterocyclic compounds, supported by detailed protocols and workflow visualizations. This document is intended to serve as an authoritative resource for researchers and drug development professionals seeking to leverage the synthetic potential of this powerful intermediate.
Introduction: The Versatile Enaminone Core
The β-enaminone moiety, characterized by a conjugated system of an amine, an alkene, and a ketone (N-C=C-C=O), is a privileged scaffold in organic chemistry.[1] This arrangement creates a molecule with multiple reactive sites, capable of acting as both a nucleophile (at the nitrogen and α-carbon) and an electrophile (at the β-carbon and carbonyl carbon).[1] This dual reactivity makes enaminones, such as this compound, highly valuable precursors for a wide array of chemical transformations.
1.1. IUPAC Nomenclature and Structural Features
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (3E)-4-aminopent-3-en-2-one .[2] Let's dissect this name:
-
pent- : Indicates a five-carbon chain.
-
-3-en- : A carbon-carbon double bond is located at the third carbon position.
-
-2-one : A ketone functional group is present on the second carbon.
-
4-amino- : An amino group (-NH₂) is attached to the fourth carbon.
-
(3E)- : This prefix specifies the stereochemistry around the double bond. The higher priority groups on each carbon of the double bond (the amino group on C4 and the acetyl group on C3) are on opposite sides (Entgegen in German).
The structure is stabilized by a strong intramolecular hydrogen bond between the amino proton and the carbonyl oxygen, which contributes to its stability and influences its reactivity.[3]
1.2. Significance in Medicinal Chemistry
The enaminone scaffold is a key pharmacophore found in numerous biologically active compounds.[1] Derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor effects.[1][3] The ability to readily synthesize diverse heterocyclic systems from this compound makes it a compound of significant interest in drug discovery programs.[4]
Synthesis and Purification
The most common and efficient synthesis of this compound involves the condensation reaction between acetylacetone (2,4-pentanedione) and an ammonia source.
2.1. Causality in Synthetic Route Selection
The reaction leverages the electrophilic nature of the carbonyl carbons in acetylacetone and the nucleophilicity of ammonia. Acetylacetone exists in equilibrium with its enol tautomer. The reaction proceeds via nucleophilic attack of ammonia on one of the carbonyl groups, followed by dehydration to form the enaminone. Using aqueous ammonia offers a practical and high-yielding alternative to methods requiring anhydrous conditions or gaseous ammonia.[5]
2.2. Detailed Experimental Protocol
This protocol is adapted from a reported convenient synthesis.[5]
Objective: To synthesize this compound from acetylacetone and concentrated ammonia.
Materials:
-
Acetylacetone (2.0 g, 20 mmol)
-
Concentrated aqueous ammonia (3 mL, d=0.880)
-
Closed flask
Procedure:
-
Slowly add concentrated ammonia (3 mL) to acetylacetone (2.0 g) in a flask.
-
An initial exothermic reaction will occur, forming a white precipitate of the ammonium salt.
-
Seal the flask and allow the reaction mixture to stand at room temperature for 24 hours.
-
Over this period, the precipitate will dissolve, yielding a clear, yellow solution of this compound. The reaction is essentially quantitative.
-
For a more rapid synthesis, a mixture of acetylacetone (2.0 g) and concentrated ammonia (20 mL) can be heated on a steam bath for 15 minutes to yield the product solution.[5]
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the acetylacetone spot. The final product can be used directly for many applications or purified further by recrystallization or distillation under reduced pressure if required.
Spectroscopic and Physicochemical Properties
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
3.1. Data Summary
| Property | Value | Reference |
| IUPAC Name | (3Z)-4-aminopent-3-en-2-one | [6] |
| CAS Number | 1118-66-7 | [7] |
| Molecular Formula | C₅H₉NO | [7] |
| Molecular Weight | 99.13 g/mol | |
| Appearance | Solid | |
| Storage Temp. | 2-8°C |
3.2. Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals that confirm the structure. Expected peaks include singlets for the two methyl groups, a signal for the vinyl proton, and a broad signal for the two amine protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show five distinct signals corresponding to the two methyl carbons, the vinyl carbons, the carbonyl carbon, and the carbon bearing the amino group.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying key functional groups. A strong intramolecular hydrogen bond is suggested by the observed N-H stretching frequency around 3180 cm⁻¹.[] The spectrum will also feature characteristic C=O and C=C stretching vibrations. A gas-phase IR spectrum is available in the NIST Chemistry WebBook.[7]
Chemical Reactivity and Mechanistic Pathways
The rich chemistry of this compound stems from its conjugated electronic structure, which can be represented by several resonance forms. This delocalization creates multiple sites susceptible to either nucleophilic or electrophilic attack.
4.1. The Ambident Nature of Enaminones
Enaminones are classic examples of ambident nucleophiles/electrophiles.[1]
-
Nucleophilic Sites: The nitrogen atom and the α-carbon (C2) are electron-rich and can react with various electrophiles.
-
Electrophilic Sites: The β-carbon (C3) and the carbonyl carbon are electron-deficient and are targets for nucleophilic attack. This includes Michael additions at the β-position.[10]
This reactivity is harnessed in cycloaddition and condensation reactions to build more complex molecular frameworks.
4.2. Visualization of Reactivity
Caption: Reactivity pathways of this compound.
Applications in Drug Development: Synthesis of Heterocycles
A primary application of this compound is in the synthesis of heterocyclic compounds, particularly pyrimidines, which are core structures in many pharmaceuticals and are integral components of DNA and RNA.[11][12]
5.1. Case Study: Pyrimidine Synthesis
The synthesis of a pyrimidine ring from this compound is a classic example of a [3+3] cycloaddition. The enaminone provides a three-carbon fragment (C-C-C) that reacts with a three-atom fragment containing two nitrogen atoms (N-C-N), such as guanidine or urea.[11] This reaction is one of the most widely used methods for constructing the pyrimidine core.[11]
5.2. Experimental Workflow: From Enaminone to Pyrimidine
The following workflow outlines the general steps for synthesizing a substituted pyrimidine, a key step in the development of many drug candidates, including those used in cancer therapy.[13]
Caption: Workflow for pyrimidine synthesis.
This efficient pathway allows for the creation of libraries of pyrimidine derivatives for high-throughput screening in drug discovery campaigns. The substituents on the final pyrimidine ring can be varied by choosing different starting materials, enabling fine-tuning of the molecule's biological activity.[14]
Conclusion
This compound is more than a simple organic molecule; it is a powerful and versatile tool in the arsenal of the synthetic and medicinal chemist. Its straightforward, high-yield synthesis, combined with its rich and predictable reactivity, secures its role as an indispensable building block for the discovery and development of new therapeutic agents. This guide has provided the fundamental knowledge, from synthesis to application, required for researchers to confidently and effectively utilize this important chemical intermediate in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Amino-3-penten-2-one price,buy 4-Amino-3-penten-2-one - chemicalbook [chemicalbook.com]
- 3. Buy 4-Amino-3-penten-2-one | 1118-66-7 [smolecule.com]
- 4. Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. (3Z)-4-Amino-3-penten-2-one | C5H9NO | CID 5355751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Penten-2-one, 4-amino- [webbook.nist.gov]
- 8. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bu.edu.eg [bu.edu.eg]
- 12. researchgate.net [researchgate.net]
- 13. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Guide: Determination of the Molecular Weight of (E)-4-aminopent-3-en-2-one
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the molecular weight of (E)-4-aminopent-3-en-2-one. We will delve into both the theoretical calculation based on its chemical formula and the experimental verification using mass spectrometry, underpinned by a foundation of scientific integrity and practical expertise.
Introduction to this compound
This compound, an enaminone, is a valuable building block in organic synthesis. Its structure, featuring a conjugated system of a carbonyl group and an enamine, imparts unique reactivity, making it a precursor for various heterocyclic compounds and molecules of pharmaceutical interest. An accurate determination of its molecular weight is a fundamental first step in its characterization, ensuring sample purity and confirming its identity before its use in further research and development.
Theoretical Molecular Weight Calculation
The theoretical molecular weight of a compound is calculated using its molecular formula and the standard atomic weights of its constituent elements.
Molecular Formula
The molecular formula for this compound is C₅H₉NO [1][2][3][4][5]. This indicates that each molecule is composed of:
-
5 Carbon (C) atoms
-
9 Hydrogen (H) atoms
-
1 Nitrogen (N) atom
-
1 Oxygen (O) atom
Atomic Weights
To calculate the molecular weight, we use the standard atomic weights of each element, which represent a weighted average of the masses of their naturally occurring isotopes[6][7].
-
Hydrogen (H): 1.008 amu[9]
Calculation
The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule:
MW = (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of N atoms × Atomic weight of N) + (Number of O atoms × Atomic weight of O)
MW = (5 × 12.011) + (9 × 1.008) + (1 × 14.007) + (1 × 15.999)
MW = 60.055 + 9.072 + 14.007 + 15.999
MW = 99.133 g/mol
This calculated value is consistent with published data for 4-amino-3-penten-2-one[1][2][3].
Data Summary Table
| Element | Symbol | Count | Atomic Weight (amu) | Total Mass (amu) |
| Carbon | C | 5 | 12.011 | 60.055 |
| Hydrogen | H | 9 | 1.008 | 9.072 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 99.133 |
Experimental Verification by Mass Spectrometry
While the theoretical molecular weight provides a precise expected value, experimental verification is crucial for confirming the identity and purity of a synthesized or procured sample. Mass spectrometry is the gold-standard technique for this purpose, as it measures the mass-to-charge ratio (m/z) of ionized molecules.
Principle of Mass Spectrometry
In its simplest form, a mass spectrometer performs three essential functions:
-
Ionization: The sample molecules are converted into gaseous ions.
-
Mass Analysis: The ions are sorted based on their mass-to-charge ratio in a magnetic or electric field.
-
Detection: The separated ions are detected, and their relative abundance is recorded.
The resulting mass spectrum plots ion intensity versus m/z, where the peak corresponding to the intact molecule's ion (the molecular ion) confirms its molecular weight.
Workflow for Molecular Weight Determination
Caption: Workflow for the experimental determination of the molecular weight of this compound using mass spectrometry.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol outlines a general procedure for determining the molecular weight of this compound using ESI-MS, a soft ionization technique suitable for this type of molecule.
Materials:
-
This compound sample
-
HPLC-grade methanol or acetonitrile
-
Formic acid (optional, for enhancing protonation)
-
Calibrated mass spectrometer with an ESI source
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in methanol or acetonitrile.
-
From the stock solution, prepare a dilute sample for analysis, typically in the range of 1-10 µg/mL, using the same solvent.
-
For positive ion mode, it can be beneficial to add 0.1% formic acid to the final solution to promote the formation of protonated molecules ([M+H]⁺).
-
-
Instrument Setup and Calibration:
-
Ensure the mass spectrometer is properly calibrated according to the manufacturer's guidelines using a standard calibration solution.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the solvent system and analyte.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire data in positive ion mode over a suitable mass range (e.g., m/z 50-200) to observe the expected molecular ion.
-
-
Data Analysis:
-
Examine the resulting mass spectrum for the presence of the molecular ion. Given the basic nitrogen atom, the most likely observed ion will be the protonated molecule, [M+H]⁺.
-
The expected m/z for the protonated molecule would be the molecular weight of the neutral molecule plus the mass of a proton (approximately 1.007 amu).
-
Therefore, the expected m/z for [M+H]⁺ is approximately 99.133 + 1.007 = 100.140.
-
The presence of a prominent peak at or very near this m/z value provides strong experimental evidence for the correct molecular weight of this compound.
-
Conclusion
The molecular weight of this compound has been established through both theoretical calculation and a proposed experimental verification method. The calculated molecular weight of 99.133 g/mol serves as a critical parameter for any researcher working with this compound. The outlined mass spectrometry protocol provides a robust and reliable means to confirm this value experimentally, ensuring the integrity of the material used in further scientific endeavors.
References
- 1. 4-Amino-3-penten-2-one, 96% | Fisher Scientific [fishersci.ca]
- 2. chembk.com [chembk.com]
- 3. 4-Amino-3-penten-2-one | C5H9NO | CID 136873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. (3Z)-4-Amino-3-penten-2-one | C5H9NO | CID 5355751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Atomic/Molar mass [westfield.ma.edu]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. byjus.com [byjus.com]
- 9. quora.com [quora.com]
- 10. #7 - Nitrogen - N [hobart.k12.in.us]
- 11. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 12. Atomic Number and Atomic Mass of Oxygen - Oreate AI Blog [oreateai.com]
- 13. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 14. Oxygen - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Stability and Storage of (E)-4-aminopent-3-en-2-one
Introduction
(E)-4-aminopent-3-en-2-one, an enaminone of significant interest in synthetic chemistry and drug discovery, serves as a versatile building block for the synthesis of various heterocyclic compounds. Its utility in the preparation of pharmaceuticals and other biologically active molecules underscores the critical need for a thorough understanding of its stability and optimal storage conditions. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on maintaining the integrity of this compound.
Overview of this compound: Structure and Properties
This compound, also known as acetylacetonamine, possesses a conjugated system with amino and keto functionalities. This structure is responsible for its chemical reactivity and, consequently, its susceptibility to degradation.
-
IUPAC Name: this compound
-
CAS Number: 1118-66-7[1]
Significance and Applications in Research and Development
Enaminones, including this compound, are valuable intermediates in organic synthesis. They are precursors to a wide array of heterocyclic compounds such as pyridines, pyrimidines, and pyrroles, many of which form the core of pharmacologically active agents. Their application extends to the development of anticonvulsants and other therapeutics, making the purity and stability of the starting enaminone paramount to the success of these synthetic endeavors.[4][5]
The Critical Importance of Stability and Proper Storage
Degradation of this compound can lead to the formation of impurities that may compromise the yield and purity of subsequent reactions, and in a pharmaceutical context, could introduce potentially harmful substances into the final product. A comprehensive understanding of its degradation pathways is therefore essential for developing robust storage and handling protocols, ensuring the reliability and reproducibility of experimental results.
Physicochemical Properties Influencing Stability
The stability of this compound is intrinsically linked to its physicochemical properties.
Chemical Structure and Functional Groups
The molecule's enamine and ketone functional groups, connected by a carbon-carbon double bond, create a conjugated system that is susceptible to both nucleophilic and electrophilic attack. The nitrogen atom's lone pair of electrons delocalizes into the double bond and the carbonyl group, influencing the molecule's reactivity.
Physical Properties
| Property | Value | Reference |
| Appearance | Orange to brown powder or solid | [1] |
| Melting Point | 38 °C | [1][6] |
| Boiling Point | 130-131 °C | [1][6] |
| Solubility | Insoluble in water | [1] |
The low melting point of this compound suggests that it should be stored in a temperature-controlled environment to prevent physical changes. Its insolubility in water is a key factor in its hydrolytic degradation, which primarily occurs at the interface of the solid and any aqueous medium.
Degradation Pathways of this compound
The primary degradation pathway for this compound is hydrolysis, with oxidation and photolysis as potential secondary routes.
Hydrolysis: The Primary Degradation Route
Enaminones are known to be susceptible to hydrolysis, particularly under acidic conditions.[7] The hydrolysis of this compound regenerates the starting materials: acetylacetone and ammonia.
The acid-catalyzed hydrolysis is initiated by the protonation of the enamine nitrogen, which increases the electrophilicity of the β-carbon. This is followed by the nucleophilic attack of water, leading to a tetrahedral intermediate that subsequently collapses to yield the final products. A study on a similar enaminone, E118, demonstrated rapid hydrolysis in 0.1 M hydrochloric acid, supporting this mechanism.[7]
Caption: Acid-catalyzed hydrolysis of this compound.
The stability of enaminones is highly pH-dependent. While they degrade rapidly in acidic conditions, they exhibit greater stability in neutral to alkaline environments. The aforementioned study on enaminone E118 showed significant stability in 0.1 M sodium hydroxide and a phosphate buffer at pH 7.5.[7] This suggests that maintaining a neutral or slightly basic pH is crucial for preventing hydrolysis of this compound.
The primary degradation products of hydrolysis are acetylacetone and ammonia. In a drug development setting, the presence of unreacted starting materials can be problematic.
Oxidation and Photolysis: Potential Secondary Pathways
The enamine moiety can be susceptible to oxidation, especially in the presence of atmospheric oxygen. This can lead to the formation of various oxidized byproducts. The Safety Data Sheet for this compound indicates that it is air sensitive, necessitating storage under an inert atmosphere.
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, strict adherence to proper storage and handling protocols is essential.
Standard Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and prevent melting.[3] |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | To prevent oxidation and hydrolysis from atmospheric moisture. |
| Moisture | Exclude | To prevent hydrolysis. |
| Carbon Dioxide | Exclude | To prevent reaction with the basic amino group. |
| Light | Protect from light | To prevent potential photodegradation. |
For long-term storage, amber glass vials with tight-fitting caps are recommended. For highly sensitive applications, specialized packaging such as Sure/Seal™ bottles, which allow for the withdrawal of the compound via syringe under an inert atmosphere, should be used.
Handling of this compound in the Laboratory
Due to its sensitivity to air and moisture, this compound should be handled in a controlled environment.
-
Preparation: All glassware should be thoroughly dried in an oven and cooled under a stream of dry inert gas.
-
Inert Atmosphere: All manipulations should be performed in a glove box or using Schlenk line techniques.
-
Weighing: Weigh the required amount of the compound in a sealed container within the inert atmosphere.
-
Transfer: Use a powder funnel or other appropriate tools to transfer the solid to the reaction vessel under a positive pressure of inert gas.
-
Sealing: Immediately seal the reaction vessel after the addition of the compound.
Caption: Workflow for handling air-sensitive this compound.
When preparing solutions, use anhydrous solvents and maintain an inert atmosphere. If a solution needs to be stored for a short period, it should be kept in a sealed container under an inert gas and refrigerated.
Safety Precautions
This compound is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Experimental Design for Stability Assessment
To formally assess the stability of this compound, a well-designed stability study following established guidelines is necessary.
ICH Guidelines for Stability Testing
The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances and products. These guidelines outline the requirements for long-term (real-time) and accelerated stability studies.
Protocol for a Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.
The objective is to subject this compound to stress conditions to induce degradation and identify the resulting degradants.
-
Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Neutral Hydrolysis: Water at elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at a temperature below the melting point (e.g., 50°C).
-
Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.
Caption: Workflow for a forced degradation study.
Protocol for Long-Term and Accelerated Stability Studies
-
Long-Term Study: 2-8°C for a minimum of 12 months. Timepoints: 0, 3, 6, 9, 12, 18, 24 months.
-
Accelerated Study: 25°C/60% RH or 40°C/75% RH for 6 months. Timepoints: 0, 3, 6 months.
The compound should be stored in its intended long-term storage container and closure system.
Analytical Methods for Stability Indicating Assays
A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of this compound and the increase in its degradation products.
A reverse-phase HPLC method with UV detection is typically used for the assay and impurity profiling of enaminones. The method must be able to resolve the parent compound from all potential degradation products.
LC-MS is a powerful tool for the identification and structural elucidation of degradation products observed during forced degradation and stability studies.[7]
Data Interpretation and Shelf-Life Determination
Analyzing Degradation Profiles
The data from the stability studies are used to determine the rate of degradation. The concentration of this compound and its degradation products are plotted against time.
Establishing Acceptance Criteria
Acceptance criteria for the assay of the active substance and the levels of specified and unspecified impurities should be established based on the data from representative batches.
Estimating Shelf-Life
The shelf-life is the period during which the substance is expected to remain within its approved specification under the defined storage conditions. This is determined by extrapolating the long-term stability data.
Conclusion
The stability of this compound is a critical factor that influences its utility in research and development. This guide has outlined the key factors affecting its stability, with hydrolysis being the primary degradation pathway, particularly in acidic conditions. Adherence to the recommended storage conditions of 2-8°C under an inert atmosphere and protection from light and moisture is paramount. Proper handling techniques, especially for an air-sensitive compound, are essential to maintain its purity. A systematic approach to stability testing, following established guidelines, will ensure the quality and reliability of this compound for its intended applications.
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. web.mit.edu [web.mit.edu]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. Stability study of the anticonvulsant enaminone (E118) using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Schiff Bases from (E)-4-aminopent-3-en-2-one
Abstract
This comprehensive guide provides detailed protocols and scientific rationale for the synthesis of Schiff bases derived from (E)-4-aminopent-3-en-2-one. Designed for researchers, medicinal chemists, and materials scientists, this document outlines both conventional and green synthetic methodologies, thorough characterization techniques, and an overview of the significant applications of these compounds. By explaining the causality behind experimental choices and integrating self-validating steps within each protocol, this guide serves as an authoritative resource for the reliable synthesis and analysis of this versatile class of ligands.
Introduction: The Significance of β-Enaminone Schiff Bases
This compound is a valuable bifunctional precursor belonging to the class of β-enaminones. Its structure features a nucleophilic amine group and a conjugated keto-enol system, making it an excellent starting material for the synthesis of a wide variety of heterocyclic and coordination compounds. The condensation of its primary amine with a carbonyl group from an aldehyde or ketone yields a Schiff base, a compound characterized by an azomethine or imine group (-C=N-).[1][2][3]
These resulting Schiff bases are not merely synthetic curiosities; they are "privileged ligands" in coordination chemistry, capable of forming stable complexes with a vast array of transition metal ions.[4] This ability stems from the electron-donating nitrogen atom of the imine group.[5] The coordination of a metal ion modulates the electronic and steric properties of the central atom, leading to complexes with significant applications in catalysis, materials science, and pharmacology.[4][6][7] The biological activities of these Schiff bases and their metal complexes are extensive, including antibacterial, antifungal, anti-inflammatory, antioxidant, and antitumor properties.[1][2][5][8]
This guide provides the necessary protocols to synthesize these valuable compounds, empowering researchers to explore their full potential.
Scientific Principles: The Chemistry of Imine Formation
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically reversible and can be catalyzed by either acid or base.[2]
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Proton Transfer: A proton transfer occurs, leading to the formation of a neutral intermediate known as a carbinolamine or hemiaminal.
-
Dehydration: Under mild heating or catalysis, the carbinolamine undergoes dehydration (loss of a water molecule) to form the stable imine (Schiff base) product.[9]
The reaction is often driven to completion by removing the water formed, typically through azeotropic distillation or by using a dehydrating agent.
Caption: General reaction mechanism for Schiff base formation.
Synthetic Protocols
This section details two distinct, reliable methods for synthesizing Schiff bases from this compound.
Protocol 1: Conventional Synthesis via Reflux
This classic method is robust and suitable for a wide range of aromatic aldehydes. The use of refluxing methanol provides sufficient thermal energy for the dehydration step while being an excellent solvent for the reactants.
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., Salicylaldehyde, Vanillin)
-
Methanol (Absolute)
-
Glacial Acetic Acid (Catalytic amount)
-
Round-bottom flask, Condenser, Magnetic stirrer/hotplate, Beakers, Buchner funnel.
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute methanol. Stir until fully dissolved.
-
Aldehyde Addition: To this solution, add the selected aromatic aldehyde (10 mmol) dropwise while stirring. An immediate color change is often observed.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. This acid catalysis facilitates the dehydration of the carbinolamine intermediate.
-
Reflux: Equip the flask with a condenser and reflux the mixture with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to promote precipitation of the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol to remove unreacted starting materials.
-
Drying and Recrystallization: Dry the product in a desiccator. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.[10][11]
Protocol 2: Green Synthesis via Microwave Irradiation
This protocol offers an environmentally benign alternative, significantly reducing reaction times and often avoiding the need for bulk solvents.[10][12]
Materials:
-
This compound
-
Substituted Aromatic Aldehyde
-
Ethanol (minimal amount)
-
Microwave-safe reaction vessel
-
Domestic or scientific microwave oven
Procedure:
-
Mixing: In a microwave-safe vessel, combine this compound (5 mmol) and the aromatic aldehyde (5 mmol).
-
Solvent Addition: Add a minimal amount of ethanol (e.g., 2-3 mL) to create a slurry.
-
Irradiation: Place the vessel in the microwave oven and irradiate at a low to medium power setting (e.g., 200-400 W) for short intervals (30-60 seconds).[10]
-
Monitoring: After each interval, carefully remove the vessel, cool it slightly, and check the reaction progress (a solid product should form). Total irradiation time is typically 2-5 minutes.
-
Work-up: Once the reaction is complete (as determined by the consumption of reactants via TLC), allow the mixture to cool to room temperature.
-
Purification: Add a small amount of cold ethanol to the solid mass, break it up with a spatula, and collect the product by vacuum filtration. Wash with cold ethanol and dry.
Characterization of Synthesized Schiff Bases
Confirmation of the product's identity and purity is paramount. A combination of spectroscopic methods should be employed.
4.1 Infrared (IR) Spectroscopy:
-
Key Disappearance: Look for the disappearance of the strong C=O stretching band from the aldehyde (around 1670-1720 cm⁻¹) and the N-H stretching vibrations from the amine precursor.
-
Key Appearance: The most crucial evidence is the appearance of a new, strong absorption band in the region of 1580-1650 cm⁻¹ , which is characteristic of the C=N (azomethine) bond stretch.[13][14]
4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The definitive signal for Schiff base formation is the appearance of a singlet in the δ 8.0-9.0 ppm region, corresponding to the azomethine proton (-CH=N-).[13][15] The integration of this peak should correspond to one proton. Other signals from the aromatic and aliphatic portions of the molecule should also be assigned to confirm the full structure.
-
¹³C NMR: The carbon of the azomethine group (C=N) will typically appear in the δ 158-165 ppm range.[13][16]
4.3 Mass Spectrometry (MS):
-
Electrospray ionization (ESI-MS) should be used to confirm the molecular weight of the synthesized compound. The observed molecular ion peak [M+H]⁺ should match the calculated molecular weight of the target Schiff base.[17]
| Technique | Key Feature to Observe | Typical Range/Value |
| FT-IR | C=N (Azomethine) Stretch | 1580-1650 cm⁻¹ |
| ¹H NMR | -CH=N- (Azomethine) Proton | δ 8.0-9.0 ppm (singlet) |
| ¹³C NMR | -C =N- (Azomethine) Carbon | δ 158-165 ppm |
| Mass Spec | Molecular Ion Peak [M+H]⁺ | Corresponds to Calculated MW |
Workflow and Applications Overview
The synthesis of these Schiff bases is the first step in a larger workflow aimed at developing new functional materials and therapeutic agents.
Caption: From starting materials to advanced applications.
Key Application Areas:
-
Coordination Chemistry: These Schiff bases are excellent ligands for forming stable and often colorful complexes with transition metals like Cu(II), Ni(II), Co(II), and Zn(II).[4][8]
-
Catalysis: The resulting metal complexes are widely studied as catalysts for various organic transformations, including oxidation, reduction, and polymerization reactions.[6][7][18]
-
Medicinal Chemistry: The imine group is crucial for a range of biological activities. These compounds and their metal complexes are screened for antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][5][18][19]
-
Sensors: The ability of these compounds to bind selectively with certain metal ions makes them promising candidates for the development of chemical sensors.[19]
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. ijfmr.com [ijfmr.com]
- 3. jetir.org [jetir.org]
- 4. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. allsubjectjournal.com [allsubjectjournal.com]
- 9. worldwidejournals.com [worldwidejournals.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 14. ajol.info [ajol.info]
- 15. ijrar.org [ijrar.org]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. scienceopen.com [scienceopen.com]
- 18. journalijsra.com [journalijsra.com]
- 19. Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Metal Complexes of (E)-4-aminopent-3-en-2-one as Potential Therapeutic Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-4-aminopent-3-en-2-one, a β-enaminone derived from the condensation of acetylacetone and ammonia, serves as a versatile bidentate ligand. Its ability to form stable chelate complexes with a variety of transition metals has positioned it as a valuable scaffold in coordination chemistry and medicinal research. The resulting metal complexes often exhibit enhanced biological activities compared to the free ligand, a phenomenon that has catalyzed extensive investigation into their therapeutic potential.[1][2] This guide provides an in-depth exploration of the synthesis, characterization, and potential applications of these metal complexes, with a focus on methodologies relevant to drug discovery and development. We present detailed, field-proven protocols, explain the rationale behind experimental choices, and offer insights into the interpretation of analytical data.
The Scientific Rationale: Why this compound Complexes?
This compound is a member of the Schiff base family of ligands, which are broadly defined by the presence of an azomethine or imine (-C=N-) group.[2][3] These ligands are of paramount interest because they are readily synthesized and can coordinate with numerous metal ions to form stable complexes.[1][4] The coordination of the ligand to a metal ion profoundly alters its physicochemical properties, including polarity, lipophilicity, and electronic structure.
According to Tweedy’s chelation theory, the chelation process reduces the polarity of the central metal ion by partially sharing its positive charge with the donor atoms of the ligand and allowing for the delocalization of π-electrons across the entire chelate ring. This charge neutralization increases the lipophilic nature of the complex, facilitating its transport across the lipid layers of cell membranes and enhancing its ability to interfere with cellular processes. This often translates to significantly amplified biological activity, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[4][5]
Figure 1: Conceptual workflow illustrating how chelation enhances membrane permeability and biological activity, as described by Tweedy's theory.
Synthesis Protocols: From Ligand to Complex
The successful application of these complexes begins with robust and reproducible synthesis. The following protocols are designed to be self-validating, with integrated characterization checkpoints.
Protocol 1: Synthesis of this compound Ligand
This protocol is adapted from established methods involving the condensation of a β-diketone with an amine source.[6]
Rationale: The reaction between the carbonyl group of acetylacetone and ammonia results in a nucleophilic addition-elimination sequence, forming the imine, which rapidly tautomerizes to the more stable enaminone form. This keto-enamine tautomer is stabilized by a strong intramolecular hydrogen bond between the amine proton and the carbonyl oxygen.[]
Figure 2: Workflow for the synthesis of the this compound ligand.
Step-by-Step Methodology:
-
Reagents: In a 250 mL round-bottom flask, combine acetylacetone (0.1 mol, ~10.2 mL) with 100 mL of deionized water.
-
Reaction Initiation: While stirring vigorously with a magnetic stir bar, slowly add concentrated aqueous ammonia (~0.15 mol, ~10 mL) dropwise over 15 minutes. The flask should be kept in a cool water bath to manage any exotherm.
-
Reaction Progression: Continue stirring at room temperature for 3-4 hours. A pale yellow or off-white precipitate will gradually form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product on the filter with two portions of cold deionized water (2 x 20 mL) to remove unreacted starting materials and ammonium salts.
-
Drying: Dry the purified solid in a desiccator over anhydrous calcium chloride or in a vacuum oven at low heat (40-50 °C).
-
Characterization: Confirm the product's identity using FT-IR, NMR, and melting point analysis (Expected M.P.: ~38-42 °C).[][8]
Protocol 2: General Synthesis of Metal(II) Complexes
This is a generalized protocol for synthesizing square planar M(L)₂ complexes using divalent transition metals such as Cu(II), Ni(II), or Co(II).
Rationale: The ligand, acting as a monoanionic species after deprotonation of the N-H group by the basicity of the metal salt's conjugate base (e.g., acetate), coordinates to the metal(II) ion in a 2:1 ligand-to-metal ratio. The bidentate nature of the ligand, coordinating through the imino nitrogen and the carbonyl oxygen, leads to the formation of stable five-membered chelate rings.
Step-by-Step Methodology:
-
Ligand Solution: Dissolve the synthesized this compound (2 mmol, ~0.198 g) in 20 mL of warm absolute ethanol in a 100 mL flask.
-
Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (e.g., copper(II) acetate monohydrate, nickel(II) chloride hexahydrate) (1 mmol) in 15 mL of absolute ethanol. Gentle heating may be required.
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A color change and/or precipitation of the complex should occur almost immediately.
-
Reaction Completion: Reflux the reaction mixture with continuous stirring for 2-3 hours to ensure complete complex formation.
-
Isolation: Allow the mixture to cool to room temperature. Collect the precipitated metal complex by vacuum filtration.
-
Purification: Wash the solid complex with small portions of cold ethanol to remove any unreacted ligand or metal salt, followed by a wash with diethyl ether.
-
Drying & Characterization: Dry the complex in a desiccator. Characterize the final product using FT-IR, UV-Vis, and other relevant spectroscopic techniques to confirm coordination.
Essential Characterization Techniques
Verifying the structure and purity of the synthesized ligand and its metal complexes is critical. The following data provide a baseline for successful synthesis.
Figure 3: A standard workflow for the analytical characterization of synthesized compounds.
Interpreting Spectroscopic Data
The coordination of the ligand to a metal center induces predictable shifts in its spectroscopic signatures. These shifts are the primary evidence of successful complexation.
| Technique | This compound (Ligand) | Metal(II) Complex | Rationale for Change |
| FT-IR (cm⁻¹) | ν(N-H): ~3200-3400ν(C=O): ~1615ν(C=N): ~1570 | Disappears or broadensShifts to lower frequency (~1590-1605)Shifts to lower frequency (~1550-1560) | N-H bond is deprotonated for coordination.Coordination of oxygen to the metal weakens the C=O bond.[9]Coordination of nitrogen reduces electron density in the C=N bond.[9] |
| UV-Vis (nm) | π→π: ~280-300n→π: ~310-320 | Bathochromic shift (red shift)Often obscured or shifted | Chelation alters the energy of the ligand's molecular orbitals.Appearance of new, weaker d-d transition bands in the visible region (~500-700 nm). |
| ¹H NMR | δ(N-H): Broad singlet, ~8-10 ppm | Signal disappears | Deprotonation upon coordination to the metal ion. |
Applications in Drug Development & Protocols
The enhanced biological activity of these metal complexes makes them attractive candidates for therapeutic development.[1][3] Their primary application lies in the development of novel antimicrobial and anticancer agents.[4][5]
Protocol 3: In Vitro Antimicrobial Screening (Agar Well Diffusion Assay)
This protocol provides a standardized method to assess the antibacterial efficacy of the synthesized complexes.
Rationale: The agar well diffusion method is a widely used preliminary screening technique. The diameter of the zone of inhibition, where bacterial growth is prevented, correlates with the potency of the antimicrobial agent.
Step-by-Step Methodology:
-
Media Preparation: Prepare sterile Mueller-Hinton Agar (MHA) plates.
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to the 0.5 McFarland turbidity standard.
-
Plating: Uniformly swab the surface of the MHA plates with the bacterial inoculum.
-
Well Creation: Using a sterile cork borer, create uniform wells (6 mm diameter) in the agar.
-
Sample Loading: Prepare solutions of the ligand and each metal complex in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL). Pipette a fixed volume (e.g., 50 µL) of each test solution into separate wells.
-
Controls: Use the pure solvent (DMSO) as a negative control and a standard antibiotic (e.g., Ciprofloxacin) as a positive control.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.
Concluding Remarks
The metal complexes of this compound represent a facile and cost-effective platform for developing novel therapeutic agents. The straightforward synthesis of the ligand, coupled with its versatile coordination chemistry, allows for the systematic generation of a library of metal complexes. The protocols and analytical insights provided herein offer a robust framework for researchers to synthesize, characterize, and evaluate these promising compounds. The demonstrated potential for enhanced biological activity upon chelation underscores the continued importance of exploring Schiff base metal complexes in the ongoing search for new and more effective drugs.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial application of schiff’s base and it’s metal complexes [wisdomlib.org]
- 3. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
The Versatile Synthon: Application Notes on (E)-4-aminopent-3-en-2-one in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Humble Building Block
In the vast landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available synthons, (E)-4-aminopent-3-en-2-one, a prominent member of the β-enaminone family, has emerged as a remarkably versatile and powerful building block. Its unique electronic properties, characterized by an amine-alkene-carbonyl conjugated system, bestow upon it both nucleophilic and electrophilic characteristics. This ambident reactivity allows it to participate in a diverse array of chemical transformations, making it an invaluable precursor for the synthesis of a wide range of carbocyclic and, most notably, heterocyclic compounds that form the core of many pharmaceuticals and biologically active molecules.
This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will move beyond simple procedural listings to delve into the mechanistic underpinnings of its reactivity, providing researchers, scientists, and drug development professionals with the causal logic behind experimental choices. The protocols described herein are designed to be self-validating, grounded in established literature, and illustrative of the compound's broad applicability.
Core Reactivity: An Ambident Electrophile and Nucleophile
The synthetic versatility of this compound stems from its conjugated π-system, which allows for the delocalization of electrons. This creates multiple reactive sites, enabling it to react with a variety of electrophiles and nucleophiles. The nitrogen atom is nucleophilic, as is the α-carbon (C2), while the β-carbon (C3) and the carbonyl carbon (C1) are electrophilic. This dual reactivity is the cornerstone of its utility in constructing diverse heterocyclic scaffolds.
Application I: Synthesis of Polysubstituted Pyridines
The pyridine ring is a ubiquitous structural motif in pharmaceuticals and agrochemicals. This compound serves as an excellent three-carbon component for the construction of polysubstituted pyridines through multicomponent reactions, often involving a modified Hantzsch-type synthesis or related cyclocondensation pathways.[1][2]
Mechanistic Rationale: The [3+3] Cyclocondensation Pathway
The synthesis of pyridines from this compound typically involves its reaction with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate, or another β-ketoester) in the presence of an ammonia source, such as ammonium acetate.[1] The reaction proceeds through a cascade of transformations:
-
Knoevenagel Condensation: The active methylene compound undergoes a Knoevenagel condensation with an aldehyde (if included in a three-component reaction) or self-condensation.[3]
-
Michael Addition: The enamine character of this compound allows it to act as a nucleophile, attacking an α,β-unsaturated intermediate generated in situ. Conversely, the enone part of the molecule can act as a Michael acceptor for the enolate of the active methylene compound.
-
Cyclization and Dehydration: The intermediate adduct then undergoes intramolecular cyclization, where the amino group attacks a carbonyl or nitrile function.
-
Aromatization: Subsequent elimination of water and, in the case of dihydropyridine intermediates, oxidation leads to the stable aromatic pyridine ring.[4]
The following diagram illustrates a generalized mechanism for the formation of a substituted pyridine.
Caption: Generalized workflow for pyridine synthesis.
Experimental Protocol: Synthesis of 2,6-Dimethyl-4-aryl-pyridine-3,5-dicarbonitrile
This protocol describes a one-pot synthesis of a polysubstituted pyridine derivative using this compound, an aromatic aldehyde, and malononitrile. This is a variation of the Bohlmann-Rahtz pyridine synthesis.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol, 0.99 g), the chosen aromatic aldehyde (10 mmol), malononitrile (10 mmol, 0.66 g), and ammonium acetate (20 mmol, 1.54 g).
-
Add 30 mL of glacial acetic acid to the flask.[1]
-
Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 100 mL of ice-cold water with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure polysubstituted pyridine.
-
Dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and MS.
| Reagent 1 | Reagent 2 | Reagent 3 | Solvent | Time (h) | Yield (%) |
| This compound | Benzaldehyde | Malononitrile | Acetic Acid | 4 | ~85 |
| This compound | 4-Chlorobenzaldehyde | Malononitrile | Acetic Acid | 5 | ~82 |
| This compound | 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | Acetic Acid | 6 | ~78 |
| Yields are approximate and based on literature for similar reactions. Optimization may be required. |
Application II: Synthesis of Substituted Pyrroles
The pyrrole nucleus is a fundamental component of many biologically significant molecules, including heme, chlorophyll, and numerous pharmaceuticals. The Paal-Knorr synthesis is a classic method for preparing pyrroles from 1,4-dicarbonyl compounds.[5][6] this compound can be utilized as a precursor to a 1,4-dicarbonyl equivalent in reactions that lead to the formation of substituted pyrroles.
Mechanistic Rationale: The Paal-Knorr Pathway
While the classic Paal-Knorr synthesis starts with a 1,4-dicarbonyl, enaminones can participate in reactions that generate this key intermediate in situ. For example, the reaction of this compound with an α-haloketone.
-
N-Alkylation: The amino group of the enaminone attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming an N-alkylated intermediate.
-
Tautomerization & Hydrolysis: The N-alkylated enaminone can tautomerize and subsequently hydrolyze under acidic or basic conditions to reveal a 1,4-dicarbonyl compound.
-
Cyclization: In the presence of an amine or ammonia (which can be the enaminone itself or added externally), the 1,4-dicarbonyl undergoes the classical Paal-Knorr cyclization involving the formation of a hemiaminal followed by dehydration to yield the pyrrole ring.[5]
Caption: Paal-Knorr type synthesis of pyrroles.
Experimental Protocol: Synthesis of 1,2,5-Trimethyl-1H-pyrrole
This protocol outlines the synthesis of a simple substituted pyrrole from this compound and chloroacetone, followed by cyclization with methylamine.
Materials:
-
This compound
-
Chloroacetone
-
Methylamine (40% solution in water)
-
Sodium carbonate
-
Toluene
-
Diethyl ether
Procedure:
-
Step 1: Formation of the 1,4-dicarbonyl precursor. In a 250 mL three-necked flask fitted with a mechanical stirrer, dropping funnel, and thermometer, dissolve this compound (10 mmol, 0.99 g) in 50 mL of toluene.
-
Add sodium carbonate (12 mmol, 1.27 g) to the solution.
-
Cool the mixture to 0-5 °C in an ice bath. Add chloroacetone (10 mmol, 0.92 g) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
-
Filter the mixture to remove sodium salts and wash the solid with a small amount of toluene. The filtrate contains the N-alkylated intermediate.
-
Step 2: Cyclization. Transfer the filtrate to a flask equipped for reflux. Add methylamine solution (20 mmol, 40% in water) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark trap to remove water for 8 hours.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired pyrrole.
Application III: Synthesis of Substituted Pyrimidines
Pyrimidines are another class of heterocycles of immense biological importance, forming the backbone of nucleobases. This compound can serve as a versatile precursor for pyrimidine synthesis through cyclocondensation reactions with N-C-N dinucleophiles like amidines or guanidines.[7][8]
Mechanistic Rationale: [3+3] Cyclocondensation
The synthesis of pyrimidines from this compound involves a [3+3] cyclocondensation reaction. The enaminone provides a three-carbon electrophilic synthon (C-C-C=O), which reacts with a three-atom nucleophilic component (N-C-N).
-
Michael Addition: The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of the amidine or guanidine onto the β-carbon of the enaminone (Michael addition).
-
Intramolecular Cyclization: The resulting intermediate then undergoes an intramolecular cyclization, where the second nitrogen atom attacks the carbonyl carbon of the enaminone.
-
Dehydration: Elimination of a molecule of water from the cyclic intermediate leads to the formation of the aromatic pyrimidine ring.
Caption: General mechanism for pyrimidine synthesis.
Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine
This protocol details the synthesis of a substituted pyrimidine via the cyclocondensation of this compound with guanidine.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
Procedure:
-
In a 250 mL round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (11 mmol, 0.25 g) in 50 mL of anhydrous ethanol.
-
To this solution, add guanidine hydrochloride (10 mmol, 0.96 g) and stir for 30 minutes at room temperature to form free guanidine.
-
Add this compound (10 mmol, 0.99 g) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 12 hours.
-
After cooling to room temperature, neutralize the reaction mixture with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Add 50 mL of water to the residue, and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethyl acetate/hexane) to afford pure 2-amino-4,6-dimethylpyrimidine.
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) |
| This compound | Guanidine | NaOEt | Ethanol | 12 | ~75 |
| This compound | Acetamidine | NaOEt | Ethanol | 10 | ~70 |
| This compound | Benzamidine | NaOEt | Ethanol | 14 | ~80 |
| Yields are approximate and based on literature for similar reactions. Optimization may be required. |
Conclusion and Future Outlook
This compound is a testament to the principle that simple, readily accessible molecules can be powerful tools in the hands of a synthetic chemist. Its inherent ambident reactivity provides a reliable and versatile platform for the construction of diverse and complex heterocyclic systems, including pyridines, pyrroles, and pyrimidines. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for researchers to not only replicate these transformations but also to innovate and develop new synthetic methodologies. As the demand for novel bioactive compounds continues to grow, the strategic application of such fundamental building blocks will remain a cornerstone of progress in drug discovery and materials science.
References
- 1. gjesr.com [gjesr.com]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. Pyrrole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Protocol for the Synthesis of (E)-4-aminopent-3-en-2-one Derivatives: A Mechanistic and Practical Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
(E)-4-aminopent-3-en-2-one derivatives, a class of compounds known as β-enaminones, are highly valuable scaffolds in organic and medicinal chemistry. Characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O), these structures possess ambident nucleophilic and electrophilic properties.[1][2] This dual reactivity makes them versatile building blocks for the synthesis of a diverse range of carbocyclic and heterocyclic compounds.[1][3] Furthermore, the enaminone motif is a key structural feature in many pharmaceuticals, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, and antitumor effects.[1]
This guide provides a comprehensive overview of the synthesis of this compound derivatives, focusing on the most common and direct method: the condensation reaction between a 1,3-dicarbonyl compound and a primary amine. We will delve into the reaction mechanism, provide a detailed step-by-step experimental protocol, discuss characterization techniques, and present key reaction parameters in a structured format.
I. The Core Reaction Mechanism: From Dicarbonyl to Enaminone
The formation of an enaminone from a 1,3-dicarbonyl compound (like acetylacetone) and an amine is a classic condensation reaction that proceeds through several key intermediates.[1] The overall transformation involves the nucleophilic addition of the amine to a carbonyl carbon, followed by a dehydration step to yield the stable, conjugated enaminone product. The reaction is typically facilitated by an acid catalyst.
The key mechanistic steps are as follows:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine performing a nucleophilic attack on one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound.
-
Carbinolamine Formation: This attack forms a tetrahedral intermediate, which then undergoes a proton transfer to yield a neutral amino alcohol, known as a carbinolamine.[4]
-
Acid-Catalyzed Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).
-
Iminium Ion Intermediate: The lone pair on the nitrogen atom then helps to expel the water molecule, forming a resonance-stabilized iminium ion.[4][5]
-
Deprotonation and Tautomerization: Finally, a base (which can be another amine molecule or the solvent) removes a proton from the α-carbon. This step is part of a keto-enol-type tautomerization that results in the formation of the C=C double bond, yielding the final, thermodynamically stable (E)-enaminone product, often stabilized by an intramolecular hydrogen bond between the N-H and the carbonyl oxygen.
Caption: The reaction mechanism for enaminone formation.
II. Experimental Protocol: Synthesis of 4-[(4-Methylphenyl)amino]pent-3-en-2-one
This protocol details a representative synthesis using acetylacetone and 4-methylaniline, which can be adapted for various primary amines.[6] The use of a Dean-Stark apparatus is critical as it effectively removes the water byproduct, driving the reversible reaction to completion in accordance with Le Châtelier's principle.[5]
Materials and Reagents:
-
Acetylacetone (pentane-2,4-dione), >99%
-
4-Methylaniline (p-toluidine), >99%
-
Benzene or Toluene, anhydrous
-
Sulfuric Acid (H₂SO₄), concentrated
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄), anhydrous
-
Ethanol or Hexane for recrystallization
Equipment:
-
Round-bottom flask (250 mL)
-
Dean-Stark trap and reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
Glassware for recrystallization
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add acetylacetone (e.g., 0.11 mol) and 4-methylaniline (e.g., 0.10 mol).
-
Solvent and Catalyst Addition: Add 150 mL of benzene or toluene to the flask. With gentle stirring, carefully add 2-3 drops of concentrated sulfuric acid to catalyze the reaction.
-
Reflux and Water Removal: Assemble the Dean-Stark trap and reflux condenser atop the flask. Heat the mixture to reflux using the heating mantle. The benzene/toluene-water azeotrope will distill into the Dean-Stark trap, with the denser water collecting at the bottom and the solvent overflowing back into the flask.
-
Reaction Monitoring: Continue refluxing for approximately 24 hours or until the theoretical amount of water has been collected in the trap, indicating the reaction is complete.[6]
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
If the product crystallizes out of the solution upon cooling, it can be collected by vacuum filtration.
-
If no crystals form, transfer the mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude solid product can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield the pure 4-[(4-methylphenyl)amino]pent-3-en-2-one as crystals.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Benzene is a known carcinogen; toluene is a safer alternative. Both are flammable.
-
Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
III. Data Presentation and Characterization
The versatility of this protocol allows for the synthesis of a wide array of derivatives. The table below summarizes typical reaction conditions and outcomes for different substrates.
| Starting 1,3-Dicarbonyl | Starting Amine | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Acetylacetone | 4-Methylaniline | H₂SO₄ | Benzene | 24 | 89% | [6] |
| Acetylacetone | Aromatic/Aliphatic Amines | Onion Extract | Ethanol | 2 | up to 97% | [7] |
| 1,3-Diketones | Primary/Secondary Amines | None | Ethanol | N/A | High | [8] |
| β-Ketoesters | Primary Amines | None | Water | N/A | Good | [9] |
Structural Characterization:
Confirmation of the this compound structure is typically achieved through standard spectroscopic methods.
-
¹H NMR Spectroscopy: The spectrum will show a characteristic singlet for the vinyl proton (=CH) and a broad singlet for the amine proton (N-H), the latter of which is often downfield due to intramolecular hydrogen bonding. Signals for the methyl groups and any substituents on the amine will also be present.[10]
-
¹³C NMR Spectroscopy: Key signals include the carbonyl carbon (~194 ppm) and the two olefinic carbons.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum will display strong absorption bands corresponding to the C=O stretch (around 1690-1722 cm⁻¹) and the N-H stretch (around 3265-3287 cm⁻¹).[10]
-
Mass Spectrometry (MS): Provides the molecular ion peak, confirming the molecular weight of the synthesized compound.[10]
Caption: General experimental workflow for enaminone synthesis.
IV. Advancements and Green Chemistry Considerations
While the described protocol is robust, modern synthetic chemistry emphasizes the development of more environmentally benign methods. Researchers have successfully developed "green" protocols for enaminone synthesis that offer advantages such as shorter reaction times, higher yields, and simpler work-up procedures.[11][12] These methods include:
-
Catalyst-free synthesis in solvents like ethanol or water.[8][9]
-
The use of natural, biodegradable catalysts, such as onion extract.[7]
-
Solvent-free reaction conditions, often assisted by microwave irradiation or mechanochemical grinding.[7][9]
These approaches reduce reliance on hazardous solvents and corrosive acids, aligning the synthesis of these important derivatives with the principles of sustainable chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermal and spectroscopic studies of some metal complexes with a new enaminone ligand 3<i>-chloro-4-((4-methoxyphenyl)amino)pent-3-en-2-one</i> and their investigation as anti-urease and cytotoxic potential drugs - Arabian Journal of Chemistry [arabjchem.org]
- 3. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 4-[(4-Methylphenyl)amino]pent-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enaminone synthesis by amination [organic-chemistry.org]
- 10. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 11. Green synthesis of new lawsone enaminones and their Z/E(C [[double bond, length as m-dash]] C)-isomerization induced by organic solvent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Catalytic Applications of (E)-4-aminopent-3-en-2-one Metal Complexes: A Comprehensive Guide for Researchers
Introduction: The Versatile Chemistry of β-Enaminone Ligands and Their Metal Complexes
(E)-4-aminopent-3-en-2-one, a β-enaminone derived from the condensation of acetylacetone and ammonia, represents a class of Schiff base ligands with remarkable versatility in coordination chemistry.[1] These ligands, possessing both nitrogen and oxygen donor atoms, form stable chelate rings with a variety of transition metals, including copper, nickel, palladium, and others. The resulting metal complexes have garnered significant attention for their diverse applications, ranging from biological activities to their roles as potent catalysts in organic synthesis.[2][3]
The electronic and steric properties of these complexes can be fine-tuned by modifying the parent β-enaminone ligand or by varying the central metal ion. This adaptability makes them highly attractive for catalyzing a range of chemical transformations, including oxidation reactions, carbon-carbon bond formation, and polymerization.[4] This guide provides detailed application notes and protocols for the use of this compound metal complexes in key catalytic reactions, offering insights into the underlying mechanisms and practical guidance for researchers in organic synthesis and drug development.
I. Synthesis of this compound and Its Metal Complexes
A solid foundation in any catalytic study begins with the reliable synthesis of the ligand and its corresponding metal complexes. Here, we provide detailed, validated protocols for the preparation of this compound and its copper(II) and palladium(II) complexes.
Protocol 1: Synthesis of this compound Ligand
This protocol is adapted from established methods for the synthesis of β-enaminones from β-diketones and amines.[1]
Materials:
-
Acetylacetone (AcacH)
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve acetylacetone (10.0 g, 0.1 mol) in ethanol (50 mL).
-
Cool the solution in an ice bath and slowly add aqueous ammonia (15 mL, 0.2 mol) with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 4 hours.
-
Remove the solvent under reduced pressure to obtain a yellowish oil.
-
Dissolve the oil in a minimal amount of hot diethyl ether and allow it to cool to room temperature, then place it in a refrigerator to facilitate crystallization.
-
Filter the resulting white to pale yellow crystals, wash with cold diethyl ether, and dry under vacuum.
Expected Yield: 80-90% Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the formation of the this compound structure.
Protocol 2: Synthesis of Bis((E)-4-aminopent-3-en-2-onato)copper(II) Complex
This protocol describes the synthesis of the copper(II) complex, a versatile catalyst for oxidation reactions.[5][6]
Materials:
-
This compound
-
Copper(II) acetate monohydrate
-
Methanol
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.98 g, 0.02 mol) in methanol (40 mL) in a round-bottom flask.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (2.00 g, 0.01 mol) in methanol (30 mL), with gentle warming if necessary.
-
Slowly add the copper(II) acetate solution to the ligand solution with constant stirring.
-
A color change and the formation of a precipitate should be observed.
-
Reflux the reaction mixture for 2 hours to ensure complete complexation.
-
Cool the mixture to room temperature and filter the resulting solid.
-
Wash the solid with cold methanol and dry it in a desiccator.
Expected Yield: >90% Characterization: The complex can be characterized by elemental analysis, IR spectroscopy (observing shifts in C=O and C=N stretching frequencies upon coordination), and UV-Vis spectroscopy.
Caption: Workflow for the synthesis of the ligand and its copper(II) complex.
Protocol 3: Synthesis of Bis((E)-4-aminopent-3-en-2-onato)palladium(II) Complex
This protocol is based on the synthesis of related palladium(II) β-enaminone complexes and is crucial for preparing the catalyst for Suzuki-Miyaura coupling reactions.[2][7]
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Sodium hydroxide (NaOH)
-
Methanol/Water solvent mixture
-
Standard laboratory glassware
Procedure:
-
Dissolve palladium(II) chloride (0.89 g, 5 mmol) in a minimal amount of hot water containing a few drops of HCl to aid dissolution, then dilute with methanol (50 mL).
-
In a separate flask, dissolve this compound (1.0 g, 10 mmol) in methanol (30 mL).
-
Slowly add the ligand solution to the palladium(II) chloride solution with vigorous stirring.
-
Gradually add a 1 M aqueous solution of sodium hydroxide dropwise until the pH of the mixture is approximately 7-8, leading to the precipitation of the complex.
-
Continue stirring the mixture at room temperature for 3 hours.
-
Filter the resulting yellow precipitate, wash it thoroughly with water, followed by cold methanol.
-
Dry the complex under vacuum.
Expected Yield: 75-85% Characterization: The palladium(II) complex can be characterized by elemental analysis, IR, ¹H NMR, and ¹³C NMR spectroscopy.
II. Catalytic Application in C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling Reaction
Palladium complexes of Schiff bases are known to be effective catalysts for Suzuki-Miyaura cross-coupling reactions, offering an alternative to phosphine-based ligands.[3][8] The following is a representative protocol for the use of a bis(β-enaminone)palladium(II) complex in this important transformation.
Application Note: Suzuki-Miyaura Coupling
Principle: The palladium(II) β-enaminone complex serves as a pre-catalyst that is reduced in situ to the catalytically active Pd(0) species. The catalytic cycle then proceeds through the established steps of oxidative addition, transmetalation, and reductive elimination to form a new carbon-carbon bond between an aryl halide and an aryl boronic acid.[1]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 4: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid
This protocol is a representative procedure for the Suzuki-Miyaura reaction catalyzed by the synthesized palladium(II) complex.[7]
Materials:
-
Bis((E)-4-aminopent-3-en-2-onato)palladium(II) (Catalyst)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Solvent (e.g., DMF/water mixture, 9:1 v/v)
-
Schlenk tube or similar reaction vessel
-
Standard workup and purification supplies
Procedure:
-
To a Schlenk tube, add the palladium(II) complex (0.01 mmol, 1 mol%), aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed DMF/water solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Performance of Palladium β-Enaminone Catalysts in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 1 | DMF/H₂O | 100 | 12 | ~90 | ~90 | ~7.5 |
| 2 | 4-Bromoanisole | Phenylboronic acid | 1 | Dioxane/H₂O | 100 | 16 | ~85 | ~85 | ~5.3 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 0.5 | Toluene/H₂O | 110 | 8 | ~95 | ~190 | ~23.8 |
| 4 | 4-Chlorotoluene | Phenylboronic acid | 2 | DMF/H₂O | 120 | 24 | ~40 | ~20 | ~0.8 |
Note: Data are representative values based on typical performance of similar palladium Schiff base catalysts. Actual results may vary.[3][7]
III. Catalytic Application in Oxidation Reactions
Copper(II) complexes of β-enaminones have shown significant promise as catalysts for the selective oxidation of alcohols to their corresponding aldehydes or ketones, using environmentally benign oxidants like hydrogen peroxide or molecular oxygen.[5][6]
Application Note: Oxidation of Benzyl Alcohol
Principle: The copper(II) complex catalyzes the oxidation of primary and secondary alcohols. In the presence of an oxidant such as hydrogen peroxide, a proposed mechanism involves the formation of a copper-hydroperoxo intermediate, which then facilitates the abstraction of a hydrogen atom from the alcohol substrate, leading to the formation of the carbonyl product and water.[5] The reaction is often highly selective for the oxidation of the alcohol functionality, leaving other potentially oxidizable groups intact.
Protocol 5: Copper-Catalyzed Oxidation of Benzyl Alcohol
This protocol provides a method for the selective oxidation of benzyl alcohol to benzaldehyde using the synthesized copper(II) complex.[5][6][9]
Materials:
-
Bis((E)-4-aminopent-3-en-2-onato)copper(II) (Catalyst)
-
Benzyl alcohol
-
Hydrogen peroxide (30% aqueous solution)
-
Acetonitrile
-
Round-bottom flask with reflux condenser
-
Standard workup and purification supplies
Procedure:
-
In a round-bottom flask, dissolve benzyl alcohol (1.0 mmol) and the copper(II) complex (0.01 mmol, 1 mol%) in acetonitrile (10 mL).
-
Heat the mixture to 70 °C with stirring.
-
Slowly add hydrogen peroxide (3.0 mmol) to the reaction mixture dropwise over 10 minutes.
-
Maintain the reaction at 70 °C and monitor its progress by TLC or GC.
-
After the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature.
-
Quench any remaining peroxide by the careful addition of a saturated aqueous solution of sodium sulfite.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Table 2: Performance of Copper(II) β-Enaminone Catalyst in Alcohol Oxidation
| Entry | Substrate | Oxidant | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Benzyl alcohol | H₂O₂ | 1 | Acetonitrile | 70 | 6 | >95 | >99 (Benzaldehyde) |
| 2 | 1-Phenylethanol | H₂O₂ | 1 | Acetonitrile | 70 | 8 | ~90 | >99 (Acetophenone) |
| 3 | Cinnamyl alcohol | H₂O₂ | 1 | Acetonitrile | 70 | 6 | >95 | >98 (Cinnamaldehyde) |
| 4 | Cyclohexanol | H₂O₂ | 2 | Acetonitrile | 80 | 12 | ~80 | >99 (Cyclohexanone) |
Note: Data are representative values based on the performance of similar copper(II) Schiff base catalysts. Actual results may vary.[5][6][9]
IV. Related Catalytic Applications: Epoxidation of Olefins
While direct protocols for the epoxidation of olefins using this compound metal complexes are less common in the literature, related Schiff base complexes of manganese and iron have demonstrated significant catalytic activity in this transformation.[1][10] This suggests a promising avenue for further research with the title complexes.
Conceptual Application: Manganese(III) and Iron(III) complexes of β-enaminone ligands could potentially catalyze the epoxidation of various olefins using oxidants such as iodosylbenzene (PhIO) or hydrogen peroxide. The proposed mechanism often involves the formation of a high-valent metal-oxo species, which then transfers its oxygen atom to the double bond of the olefin.[1]
Caption: Proposed catalytic cycle for Mn-catalyzed epoxidation of olefins.
V. Conclusion and Future Outlook
The metal complexes of this compound and its derivatives are versatile and effective catalysts for a range of important organic transformations. Their ease of synthesis, stability, and tunable properties make them valuable tools for researchers in both academic and industrial settings. The protocols provided in this guide offer a starting point for exploring their catalytic potential in Suzuki-Miyaura cross-coupling and alcohol oxidation reactions. The prospect of their application in other areas, such as epoxidation, further highlights the rich chemistry of this ligand system. Future research will undoubtedly uncover new applications and refine existing methodologies, solidifying the place of β-enaminone metal complexes in the modern synthetic chemist's toolkit.
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium(II) complexation of ambidentate cis-s-cis-enaminones: synthesis of some bis(4-anilinopent-3-en-2-onato)- and bis(3-amino-1-phenylbut-2-en-1-onato)-complexes of palladium(II) and X-ray crystal structure of bis[4-(2-bromoanilino)pent-3-en-2-onato]palladium(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Epoxidation of Electron-Deficient Olefins with a Cationic Manganese Complex [organic-chemistry.org]
Application Note & Protocols: (E)-4-Aminopent-3-en-2-one as a Versatile Precursor for High-Value Pharmaceutical Scaffolds
Abstract
(E)-4-aminopent-3-en-2-one, a stable β-enaminone, represents a cornerstone in modern synthetic medicinal chemistry.[1][2] Its unique electronic and structural properties, characterized by a conjugated push-pull system, render it an exceptionally versatile and reactive building block.[3] This document provides an in-depth guide for researchers and drug development professionals on the application of this precursor for the synthesis of several classes of pharmaceutically important heterocyclic compounds, including quinolones, 1,4-dihydropyridines, pyrimidines, and pyrroles. Detailed, field-proven protocols, mechanistic insights, and characterization data are presented to empower scientists to leverage this powerful synthon in their drug discovery programs.
Introduction: The Strategic Value of this compound
This compound, also known as acetylacetonamine, is an organic compound with the molecular formula C₅H₉NO.[4][5] It belongs to the β-enaminone class, compounds that feature an amine group conjugated to a ketone through a carbon-carbon double bond.[1] This arrangement creates a unique "push-pull" electronic system where the electron-donating amino group pushes electron density into the π-system, and the electron-withdrawing carbonyl group pulls density away. This inherent polarity makes enaminones valuable and predictable synthons for constructing complex molecular architectures.[3]
The strategic importance of this compound lies in its ability to serve as a multifunctional precursor for a variety of heterocyclic scaffolds that form the core of numerous approved drugs and clinical candidates.[6][7][8][9] Its ambident nucleophilic and electrophilic nature allows it to participate in a wide array of cyclization and multicomponent reactions, providing efficient pathways to high-value pharmaceutical intermediates.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (3Z)-4-aminopent-3-en-2-one | [10] |
| CAS Number | 1118-66-7 | [4][5] |
| Molecular Formula | C₅H₉NO | [4][5] |
| Molecular Weight | 99.13 g/mol | [4][5][10] |
| Appearance | Yellow to brown crystalline solid | [] |
| Melting Point | 38 °C | [] |
| Boiling Point | 130-131 °C | [] |
Core Reactivity
The reactivity of this compound is governed by its enaminone functionality. It can exist in tautomeric equilibrium with its imine form, and its resonance structures reveal its key reactive sites. The nitrogen atom and the α-carbon are nucleophilic, while the carbonyl carbon is electrophilic. This allows for controlled reactions with a diverse range of electrophiles and nucleophiles.
Caption: Resonance delocalization in the enaminone scaffold.
Application in Quinolone Synthesis
Quinolones are a major class of synthetic antibacterial agents and form the structural core of many anticancer and antiviral drugs.[12][13] Enaminones serve as powerful directing groups and synthons in modern quinolone synthesis, particularly through metal-catalyzed C-H activation pathways.[3][6]
Synthetic Strategy: Cobalt(III)-Catalyzed C–H Amidation
A highly efficient method for accessing quinolone scaffolds involves a Cobalt(III)-catalyzed, enaminone-directed C-H amidation of an aromatic ring, followed by deprotection and intramolecular cyclization.[3][6][12] The enaminone acts as a directing group, facilitating the selective functionalization of the ortho C-H bond of an attached phenyl ring.
Caption: Workflow for Cobalt-catalyzed quinolone synthesis.
Protocol: Synthesis of 2-Phenylquinolin-4(1H)-one
Step 1: Co(III)-Catalyzed C-H Amidation
-
To an oven-dried reaction tube, add (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (1a, 1 equiv.), 3-phenyl-1,4,2-dioxazol-5-one (2a, 1.2 equiv.), [Cp*Co(CO)I₂] (5 mol %), and AgSb₆ (20 mol %).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,2-dichloroethane (DCE) as the solvent.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After completion (monitored by TLC), cool the mixture to room temperature, filter through a pad of Celite, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the ortho-amidated intermediate.
Step 2: Deacylation and Cyclization
-
Dissolve the purified intermediate from Step 1 in a suitable solvent (e.g., ethanol).
-
Add concentrated hydrochloric acid (HCl) and reflux the mixture for 4-6 hours.[12]
-
Cool the reaction to room temperature, neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude quinolone.
-
Recrystallize from ethanol to obtain pure 2-phenylquinolin-4(1H)-one.
Causality: The Co(III) catalyst, in conjunction with the silver salt additive, facilitates a catalytic cycle that activates the ortho C-H bond of the phenyl ring directed by the enaminone's carbonyl oxygen. The dioxazolone serves as the nitrogen source. The subsequent acidic workup removes the acyl protecting group from the newly installed amine, which then undergoes a spontaneous intramolecular Michael addition onto the enaminone's β-carbon, followed by tautomerization to yield the stable quinolone ring.[3][12]
Application in 1,4-Dihydropyridine (DHP) Synthesis
1,4-Dihydropyridines are a cornerstone class of cardiovascular drugs, acting as L-type calcium channel blockers to treat hypertension and angina.[7][14] The Hantzsch synthesis is the most prominent method for their preparation, and this compound is an ideal component for this multicomponent reaction.[15][16]
Synthetic Strategy: Modified Hantzsch Dihydropyridine Synthesis
In a modified Hantzsch synthesis, this compound serves as the pre-formed enamine component. It undergoes a cyclocondensation reaction with an aldehyde and an active methylene compound, such as a β-ketoester (e.g., ethyl acetoacetate), to afford the DHP scaffold.[7][17]
Caption: Modified Hantzsch 1,4-Dihydropyridine synthesis.
Protocol: Synthesis of a Hantzsch 1,4-DHP Derivative
-
In a round-bottom flask, dissolve an aromatic aldehyde (e.g., benzaldehyde, 10 mmol) and ethyl acetoacetate (10 mmol) in ethanol (20 mL).
-
Add this compound (10 mmol) to the solution.
-
Reflux the reaction mixture with stirring for 6-8 hours. The progress can be monitored by TLC.[8]
-
Upon completion, cool the flask in an ice bath. The product will often crystallize out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from ethanol.
Causality: This reaction proceeds through a cascade of well-established mechanisms.[7][15] First, the aldehyde and ethyl acetoacetate undergo a Knoevenagel condensation to form an α,β-unsaturated carbonyl intermediate. This compound then acts as a nucleophile in a Michael addition to this intermediate. The resulting adduct undergoes an intramolecular cyclization and dehydration to yield the stable 1,4-dihydropyridine ring system. Using the pre-formed enaminone simplifies the reaction mixture compared to the classical Hantzsch synthesis which uses ammonia in situ.[7][14]
Representative Yields
| Aldehyde Substituent | Yield (%) |
| H (Benzaldehyde) | ~85-90% |
| 4-NO₂ | ~90-95% |
| 4-Cl | ~88-92% |
| 4-OCH₃ | ~80-85% |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Application in Pyrimidine Synthesis
The pyrimidine nucleus is fundamental to life as a component of DNA and RNA, and it is a privileged scaffold in medicinal chemistry, found in numerous anticancer, antiviral, and antibacterial agents.[9][18][19] this compound serves as a C-C-C fragment that can be readily cyclized with N-C-N synthons.[9]
Synthetic Strategy: Condensation with Guanidine
The most direct route to a substituted pyrimidine using this compound involves its condensation with an amidine, urea, or guanidine derivative.[9][20] The reaction with guanidine, for instance, yields a 2-aminopyrimidine derivative, a common pharmacophore.
Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 equiv.) in absolute ethanol under an inert atmosphere.
-
To this solution, add guanidine hydrochloride (1.0 equiv.) and stir for 20 minutes at room temperature.
-
Add this compound (1.0 equiv.) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and neutralize carefully with dilute HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to give the crude product.
-
Purify by column chromatography or recrystallization to obtain the pure 2-amino-4,6-dimethylpyrimidine.
Causality: Under basic conditions, the guanidine is deprotonated to its free base form, which is a potent binucleophile. The reaction proceeds via an initial nucleophilic attack of one of the guanidine nitrogens on the carbonyl carbon of the enaminone. This is followed by an intramolecular cyclization where the second nitrogen attacks the enamine β-carbon, displacing the original amino group and forming the six-membered pyrimidine ring after tautomerization.
Application in Pyrrole Synthesis
The pyrrole ring is another essential heterocyclic motif present in many natural products and pharmaceuticals, including the blockbuster drug atorvastatin.[21] The Paal-Knorr synthesis is a classical and highly effective method for constructing pyrrole rings from 1,4-dicarbonyl compounds.[22][23]
Synthetic Strategy: Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[22][23] The reaction mechanism proceeds through the formation of an enamine intermediate.[24][25] While this compound is not a 1,4-dicarbonyl itself, it is a key intermediate in this reaction when starting from acetylacetone (a 1,3-dicarbonyl that can be converted to a 1,4-dicarbonyl equivalent) and an amine. The protocol below describes the fundamental Paal-Knorr reaction, which mechanistically involves an enamine intermediate like our title compound.
Protocol: Synthesis of 1,2,5-Trimethylpyrrole
-
In a round-bottom flask equipped with a reflux condenser, combine hexane-2,5-dione (a 1,4-diketone, 1 equiv.) and an aqueous solution of methylamine (40% w/w, 1.5 equiv.).
-
Add a catalytic amount of acetic acid.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield 1,2,5-trimethylpyrrole.
Causality: The mechanism involves the initial attack of the primary amine on one of the carbonyl groups to form a hemiaminal, which then dehydrates to an imine. Tautomerization can lead to an enamine. An intramolecular nucleophilic attack by the enamine nitrogen onto the second carbonyl group forms a five-membered ring intermediate. Subsequent dehydration steps yield the aromatic pyrrole ring.[21][22][23]
Conclusion
This compound is a cost-effective, versatile, and highly reactive precursor for the synthesis of diverse and pharmaceutically relevant heterocyclic systems. Its unique electronic properties enable its participation in a range of powerful synthetic transformations, including multicomponent reactions and directed C-H functionalizations. The protocols outlined in this note provide robust and reproducible methods for accessing quinolone, dihydropyridine, pyrimidine, and pyrrole scaffolds, empowering chemists to accelerate the discovery and development of new therapeutic agents.
References
- 1. Buy 4-Amino-3-penten-2-one | 1118-66-7 [smolecule.com]
- 2. (3E)-4-[(Naphthalen-1-yl)amino]pent-3-en-2-one hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Amino-3-penten-2-one price,buy 4-Amino-3-penten-2-one - chemicalbook [chemicalbook.com]
- 5. 4-Amino-3-penten-2-one | C5H9NO | CID 136873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. asianpubs.org [asianpubs.org]
- 9. bu.edu.eg [bu.edu.eg]
- 10. (3Z)-4-Amino-3-penten-2-one | C5H9NO | CID 5355751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 17. WO2012123966A1 - Process for the preparation of 4 -substituted -1, 4-dihydropyridines - Google Patents [patents.google.com]
- 18. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pyrimidine synthesis [organic-chemistry.org]
- 21. rgmcet.edu.in [rgmcet.edu.in]
- 22. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 23. alfa-chemistry.com [alfa-chemistry.com]
- 24. chemtube3d.com [chemtube3d.com]
- 25. researchgate.net [researchgate.net]
Analytical Strategies for the Quantification and Characterization of (E)-4-aminopent-3-en-2-one
An Application and Protocol Guide
Abstract
(E)-4-aminopent-3-en-2-one, a key member of the β-enaminone class of compounds, serves as a versatile intermediate in organic synthesis and is a structural motif in various pharmaceutically relevant molecules.[1] Its detection and quantification are critical for process monitoring, quality control, and stability testing in drug development. This document provides a comprehensive guide to the primary analytical techniques for the characterization and quantification of this compound, offering detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectrophotometry. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific analytical challenges.
Introduction and Physicochemical Profile
This compound, also known as acetylacetonamine, is an enaminone characterized by a conjugated system involving an amine and a carbonyl group.[2] This structure imparts specific chemical properties that dictate the selection of appropriate analytical methods. Enaminones are valuable synthons in the synthesis of diverse heterocyclic compounds and are recognized for their broad range of biological activities.[3] Accurate and precise analytical methods are therefore indispensable for ensuring the purity, identity, and concentration of this intermediate in research and manufacturing settings.
A foundational understanding of the analyte's physicochemical properties is the first step in developing a robust analytical method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₉NO | [2][4] |
| Molecular Weight | 99.13 g/mol | [2][4] |
| IUPAC Name | (3E)-4-aminopent-3-en-2-one | [4] |
| CAS Number | 1118-66-7 | [5][6] |
| Appearance | White to yellow or brown crystalline solid | [5] |
| Melting Point | 38 °C | [4][5] |
| Boiling Point | 130-131 °C | [4][5] |
| Storage Temperature | 2-8°C | [5] |
Strategic Selection of an Analytical Method
The choice of an analytical technique is governed by the objective of the analysis: Is it for identification, quantification, or structural confirmation? The following diagram outlines a logical workflow for selecting the most appropriate method.
References
- 1. General method for the synthesis of enaminones via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (3Z)-4-Amino-3-penten-2-one | C5H9NO | CID 5355751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism [frontiersin.org]
- 4. chembk.com [chembk.com]
- 5. 4-Amino-3-penten-2-one CAS#: 1118-66-7 [m.chemicalbook.com]
- 6. 4-Amino-3-penten-2-one | C5H9NO | CID 136873 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (E)-4-aminopent-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-aminopent-3-en-2-one, a vital β-enaminone, serves as a versatile precursor in the synthesis of pharmaceuticals, heterocyclic compounds, and metal complexes. Its synthesis, typically achieved through the condensation of acetylacetone (2,4-pentanedione) with an ammonia source, is foundational. However, achieving high yields consistently can be challenging. This guide, structured from the perspective of a Senior Application Scientist, provides in-depth troubleshooting strategies and optimized protocols to help you maximize the yield and purity of your product.
Reaction Fundamentals: The Condensation Pathway
The formation of this compound is a classic example of a condensation reaction. The process involves the nucleophilic attack of ammonia on one of the carbonyl groups of acetylacetone, forming a hemiaminal intermediate. This is followed by a critical dehydration step to yield the final, stable enaminone product. The reaction is an equilibrium process; therefore, effective removal of the water byproduct is paramount for driving the reaction to completion and achieving a high yield.
Technical Support Center: Purification of (E)-4-aminopent-3-en-2-one
As a Senior Application Scientist, this guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals encountering challenges with the purification of (E)-4-aminopent-3-en-2-one. This versatile enaminone is a valuable building block in organic synthesis, but its purification can be non-trivial due to its specific chemical properties.[1] This guide moves beyond simple protocols to explain the underlying principles and provide robust troubleshooting solutions.
Understanding the Molecule and the Challenge
This compound is typically synthesized via the condensation of acetylacetone with ammonia.[2] While straightforward, this reaction can result in a crude product containing unreacted starting materials, water, ammonium salts, and potential side-products. The molecule's structure, featuring a basic amine, a ketone, and a conjugated double bond, dictates the purification strategy. The key to successful purification lies in addressing the challenges posed by its basicity and relatively low melting point.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1118-66-7 | [3][4] |
| Molecular Formula | C₅H₉NO | [5][6] |
| Molecular Weight | 99.13 g/mol | [5][6] |
| Appearance | White to yellow/brown crystalline solid | [][8] |
| Melting Point | 36-41 °C | [5][8] |
| Boiling Point | ~130-131 °C (pressure not specified); 209-213 °C | [8][9] |
| Storage | 2-8 °C, protect from light and air | [3][8] |
| pKa (Predicted) | 5.93 ± 0.70 | [8] |
Section 1: Foundational Steps - Purity Assessment
Before attempting any purification, it is critical to assess the state of your crude material. This allows you to select the most appropriate technique and gauge its success.
Q: How can I get a quick and reliable estimate of my crude product's purity?
A: Thin-Layer Chromatography (TLC) is the most effective initial step. It helps visualize the number of components in your mixture and aids in selecting a solvent system for column chromatography.
-
Stationary Phase: Use a standard silica gel plate (Silica Gel 60 F₂₅₄).
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is a good starting point. Begin with a 70:30 mixture of Hexane:Ethyl Acetate. The basicity of the amine can cause streaking on the silica plate. To mitigate this, add a small amount (0.5-1%) of triethylamine (TEA) to the eluent system.
-
Visualization: The conjugated system of the enaminone should be visible under UV light (254 nm). You can also use a potassium permanganate (KMnO₄) stain, which will react with the double bond and amine. Your target compound should appear as a single, well-defined spot. The presence of multiple spots indicates impurities.
Q: My crude product is a semi-solid/waxy material. What does this indicate?
A: This is a common issue. The low melting point of this compound (around 38 °C) means that even minor impurities can act as a colligative property, depressing the melting point and resulting in an oil or wax at room temperature.[8] This underscores the need for purification.
Q: What are the definitive markers of a pure product?
A: A combination of physical and spectroscopic data confirms purity:
-
Melting Point: A sharp melting point within the literature range (e.g., 38-41 °C) is a strong indicator of high purity.[5] A broad melting range suggests the presence of impurities.
-
NMR Spectroscopy (¹H and ¹³C): The NMR spectrum should be clean, with sharp signals corresponding to the protons and carbons of the molecule and correct integration values. Key impurities like residual acetylacetone or solvents will be readily identifiable.
-
FTIR Spectroscopy: The presence of characteristic peaks for N-H, C=O, and C=C bonds can confirm the compound's identity. The intramolecular hydrogen bond between the amine and ketone results in characteristic shifts.[]
Section 2: Purification by Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds, especially at scale. The principle is to dissolve the impure compound in a hot solvent and allow it to cool slowly, forming pure crystals while impurities remain in the mother liquor.
References
- 1. General method for the synthesis of enaminones via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-氨基-3-戊烯-2-酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. 4-Amino-3-penten-2-one, 96% | Fisher Scientific [fishersci.ca]
- 6. 4-Amino-3-penten-2-one | C5H9NO | CID 136873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Amino-3-penten-2-one price,buy 4-Amino-3-penten-2-one - chemicalbook [chemicalbook.com]
- 9. chembk.com [chembk.com]
Stability issues of (E)-4-aminopent-3-en-2-one in solution
Welcome to the technical support center for (E)-4-aminopent-3-en-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Introduction to the Stability of this compound
This compound, a β-enaminone, is a valuable building block in organic synthesis due to its dual nucleophilic and electrophilic nature.[1][2] While some of its derivatives are stable for extended periods, the parent compound's stability in solution is a critical consideration for reproducible experimental outcomes.[3] The primary mode of degradation in solution is hydrolysis, which is significantly influenced by environmental factors such as pH, temperature, and light.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
The principal degradation pathway for this compound in aqueous solutions is acid-catalyzed hydrolysis.[4] This reaction cleaves the enaminone back into its precursor molecules: acetylacetone and ammonia. The rate-determining step of this hydrolysis is the protonation of the vinyl carbon, which disrupts the conjugated system and facilitates nucleophilic attack by water.[4]
Below is a diagram illustrating the hydrolysis mechanism.
Caption: Acid-catalyzed hydrolysis of this compound.
Q2: How does pH affect the stability of my this compound solution?
The stability of this compound is highly pH-dependent. Acidic conditions significantly accelerate the rate of hydrolysis, as the reaction is acid-catalyzed.[4] Therefore, to maintain the integrity of your solution, it is crucial to use neutral or slightly basic buffers. The use of acidic buffers or the presence of acidic impurities will lead to rapid degradation.
Q3: My solution of this compound changed color. What does this indicate?
This compound is typically a yellow to brown crystalline solid.[5] A change in the color of your solution could indicate degradation. The formation of byproducts or impurities from decomposition can alter the solution's appearance. It is recommended to verify the integrity of the compound using an analytical technique such as UV-Vis spectroscopy, HPLC, or NMR if you observe a color change.
Q4: Can I store solutions of this compound? If so, under what conditions?
For optimal stability, it is best to prepare solutions of this compound fresh for each experiment. If short-term storage is necessary, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical degradation.[6] |
| Light | Protect from light (amber vials) | Enaminones can be photosensitive, leading to isomerization or decomposition.[4] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes potential oxidation, although hydrolysis is the primary concern. |
| pH | Neutral to slightly basic (pH 7-8) | Minimizes acid-catalyzed hydrolysis.[4] |
| Solvent | Anhydrous, aprotic solvents (e.g., Acetonitrile, THF, Dichloromethane) | Prevents hydrolysis. |
Q5: Is this compound sensitive to light?
Yes, enaminones can be photosensitive. Exposure to light, particularly UV light, can induce cis-trans isomerization, cyclization, or even decomposition.[4] Therefore, it is crucial to protect solutions of this compound from light by using amber glass vials or by wrapping the container in aluminum foil.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
Issue 1: Inconsistent or non-reproducible experimental results.
This is often the primary indicator of compound instability.
Caption: Decision tree for troubleshooting inconsistent results.
Issue 2: Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC, GC).
Unexpected peaks are likely due to degradation products.
-
Identify the peaks: The primary degradation products from hydrolysis are acetylacetone and ammonia. Depending on your analytical method, you may see a peak corresponding to acetylacetone.
-
Confirm by co-injection: Spike your sample with a standard of acetylacetone to see if the retention time of the unexpected peak matches.
-
Prevent degradation: Refer to the recommendations in Q4 and the troubleshooting workflow above to minimize degradation in your samples.
Issue 3: Low yield in a reaction where this compound is a reactant.
If your reaction is not proceeding as expected, consider the stability of your starting material.
-
Reaction Conditions: If your reaction is run in an acidic medium, the this compound may be degrading faster than it is reacting. If possible, adjust the reaction conditions to a neutral or basic pH.
-
Purity of Starting Material: The solid this compound may have degraded during storage. It is good practice to check the purity of the starting material before use.
Experimental Protocols
Protocol 1: General Workflow for a Stability Study of this compound in Solution
This protocol outlines a general method to assess the stability of this compound under your specific experimental conditions.
Caption: General workflow for a stability study.
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the solvent or buffer system you intend to study to a known final concentration (e.g., 1 mg/mL).
-
-
Sample Preparation:
-
Aliquot the stock solution into separate, appropriately labeled vials for each condition you are testing (e.g., pH 4, pH 7, pH 9; 4°C, 25°C, 40°C; light-exposed, light-protected).
-
-
Time=0 Analysis:
-
Immediately take a sample from your stock solution and analyze it using a validated stability-indicating analytical method (e.g., HPLC-UV). This will serve as your initial concentration reading.
-
-
Incubation:
-
Store the prepared vials under their respective conditions.
-
-
Sampling at Time Points:
-
At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial from each condition for analysis.
-
-
Analysis:
-
Analyze each sample using the same method as the T=0 sample. Quantify the peak area of this compound.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm of the concentration versus time. The slope of this line will give you the first-order degradation rate constant (k), and the half-life can be calculated as t½ = 0.693/k.
-
References
- 1. Functional pH-responsive polymers containing dynamic enaminone linkages for the release of active organic amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. (3Z)-4-Amino-3-penten-2-one | C5H9NO | CID 5355751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
Technical Support Center: (E)-4-aminopent-3-en-2-one Stability and Reaction Troubleshooting
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (E)-4-aminopent-3-en-2-one. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile enaminone building block. This compound is a powerful synthetic intermediate, prized for its dual nucleophilic and electrophilic nature, which makes it a key component in the synthesis of various heterocyclic and carbocyclic systems.[1][2][3] However, its conjugated N−C=C−C=O system is susceptible to specific degradation pathways that can compromise reaction yields and product purity.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and prevent the decomposition of this compound during your experiments. Our approach is rooted in mechanistic principles to explain the causality behind each recommendation.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter in a direct question-and-answer format.
Q1: My reaction yield is very low, and TLC/LC-MS analysis shows primarily acetylacetone and ammonia byproducts. What is causing this?
Answer: This is a classic sign of hydrolytic decomposition. This compound, like most enamines, is highly susceptible to hydrolysis, which cleaves the molecule back to its starting materials: acetylacetone and ammonia.[4] This process is reversible but is strongly favored in the presence of water and is significantly accelerated by acid.[5]
Mechanistic Insight: The hydrolysis mechanism begins with the protonation of the β-carbon of the enaminone double bond.[6][7] This creates a highly electrophilic iminium ion intermediate. Water, acting as a nucleophile, then attacks this intermediate, leading to a cascade of proton transfers that ultimately results in the expulsion of ammonia and the formation of acetylacetone.[4][5]
Preventative Protocol: Ensuring Anhydrous & Non-Acidic Conditions
-
Glassware Preparation: All glassware must be rigorously dried before use. Oven-drying at 120 °C for at least 4 hours or flame-drying under vacuum is essential. Allow to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
Solvent Choice & Preparation:
-
Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from sodium/benzophenone for ethers, or from calcium hydride for halogenated solvents). Store over molecular sieves (3Å or 4Å).
-
Avoid protic solvents (e.g., water, methanol, ethanol) unless they are part of a specific, validated protocol.
-
-
Reagent Purity: Ensure all starting materials and reagents are anhydrous. Some reagents can be hygroscopic or may contain residual acid from their manufacturing process.
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas like Nitrogen or Argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Acid Scavenging: If your reaction is sensitive to trace acid or generates acidic byproducts, include a non-nucleophilic base.
-
Recommended: Use 1.1 to 1.5 equivalents of a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize any trace HCl or other acid catalysts.
-
Caution: Avoid using strong nucleophilic bases which could react with your substrate or product.
-
Q2: My reaction mixture has turned dark brown or black, and the TLC plate shows a streak of baseline impurities. What's happening?
Answer: This typically indicates thermal decomposition. While this compound is relatively stable at room temperature, elevated temperatures can initiate complex degradation and polymerization pathways. This is particularly problematic in reactions requiring heat.
Mechanistic Insight: High temperatures provide the activation energy for undesirable side reactions.[8] For amines and conjugated systems, this can include polymerization, elimination, and condensation reactions, leading to the formation of complex, high-molecular-weight, colored impurities.[9] Localized "hot spots," which can occur with vigorous heating using a heating mantle, are especially detrimental and can cause rapid, uncontrolled decomposition.[9][10]
Preventative Protocol: Precise Temperature Management
-
Heating Method: Use a liquid bath (oil, silicone, or water) for uniform heating. Avoid direct heating with a mantle, as this can create localized temperatures far exceeding the setpoint.
-
Temperature Control: Employ a thermocouple or thermometer immersed in the reaction bath (not just the mantle) and connected to a PID controller for precise temperature regulation.
-
Reaction Concentration: For exothermic reactions, consider running the reaction at a lower concentration to help dissipate heat more effectively.
-
Rate of Addition: If adding a reactive reagent, use a syringe pump for slow, controlled addition to manage any exotherms.
-
Determine Thermal Stability Threshold: If possible, run small-scale experiments at various temperatures (e.g., 60°C, 80°C, 100°C) to identify the maximum tolerable temperature for your specific reaction system before significant decomposition occurs.
Q3: I am getting inconsistent results, and NMR analysis suggests the presence of an unexpected isomer. Could this be related to decomposition?
Answer: Yes, this is likely due to photoisomerization or photodegradation. Enaminones possess a photosensitive conjugated system that can absorb UV and sometimes visible light, leading to E/Z (cis/trans) isomerization around the C=C bond or, in more extreme cases, cyclization or decomposition.[11][12]
Mechanistic Insight: Absorption of light energy can promote an electron to a higher energy molecular orbital, allowing for rotation around the C=C double bond. While this isomerization may be reversible, it can lead to a mixture of isomers that are difficult to separate.[11] Prolonged exposure to high-energy light can even lead to irreversible bond cleavage or the formation of cyclized byproducts.[1]
Preventative Protocol: Exclusion of Light
-
Glassware: Use amber-colored glassware or wrap your reaction flask completely in aluminum foil to block out all light.
-
Laboratory Lighting: Minimize exposure to direct sunlight and turn off UV lamps (e.g., in biosafety cabinets) in the vicinity of the experiment.
-
Reaction Monitoring: When taking samples for TLC analysis, do so quickly and keep the main reaction vessel covered.
-
Purification and Storage: Protect the compound from light during workup, purification (e.g., column chromatography), and storage.
Part 2: Frequently Asked Questions (FAQs)
-
Q: What are the optimal storage conditions for this compound?
-
Q: What is the best way to monitor my reaction to detect decomposition early?
-
A: Thin-Layer Chromatography (TLC) is the most common method. Use a co-spot of your starting material to track its consumption. Decomposition can be identified by the appearance of a new spot corresponding to acetylacetone (visualize with potassium permanganate stain) or streaking at the baseline. For more detailed analysis, periodic sampling for LC-MS or in-situ IR spectroscopy can provide real-time information on the formation of byproducts.
-
-
Q: Are there specific reagents that are highly incompatible with this compound?
-
A: Yes. Avoid:
-
Strong Aqueous Acids: These will cause rapid and complete hydrolysis.[15]
-
Strong Oxidizing Agents: Reagents like peroxides, permanganates, or nitric acid can lead to oxidative cleavage of the C=C bond or other uncontrolled reactions.[1]
-
Water-Sensitive Lewis Acids: In the presence of trace moisture, some Lewis acids can generate strong protic acids, which will then catalyze hydrolysis. Ensure your system is completely anhydrous when using them.
-
-
-
Q: I see both (E) and (Z) isomers mentioned in the literature. Which one am I working with and does it matter?
-
A: The commercially available and most commonly synthesized form is the (E)-isomer, which is stabilized by an intramolecular hydrogen bond between the N-H and the carbonyl oxygen.[16] However, as discussed, photoisomerization can generate the (Z)-isomer.[12] For most reactions, the presence of a minor amount of the (Z)-isomer may not be detrimental, but it can complicate purification and characterization. If stereospecificity is critical for your application, strict light exclusion is mandatory.
-
Data Summary & Visualizations
Table 1: Key Stability Parameters and Recommendations for this compound
| Parameter | Condition to Avoid | Recommended Practice | Rationale |
| Moisture / Water | Presence of H₂O | Use anhydrous solvents and reagents; run under inert atmosphere. | Prevents hydrolytic cleavage back to starting materials.[4] |
| pH | Acidic (pH < 7) | Use neutral or slightly basic conditions. Add a non-nucleophilic base (e.g., TEA) as an acid scavenger. | Acid catalyzes the rate-limiting step of hydrolysis.[6][15] |
| Temperature | > 80-100 °C (system dependent) | Maintain lowest effective temperature; use controlled heating (oil bath). | Minimizes thermal degradation and polymerization.[9] |
| Light | UV or direct sunlight | Work in amber glassware or wrap flask in foil. | Prevents photoisomerization and photodegradation.[11][12] |
| Atmosphere | Oxygen / Air | Purge with and maintain a positive pressure of N₂ or Ar. | Prevents oxidation of the electron-rich enamine system. |
Diagram 1: Primary Decomposition Pathway - Acid-Catalyzed Hydrolysis
Caption: Acid-catalyzed hydrolysis of this compound.
Diagram 2: Troubleshooting Workflow for Failed Reactions
Caption: A logical workflow for diagnosing and solving decomposition issues.
References
- 1. Recent advances in visible light-mediated chemical transformations of enaminones [html.rhhz.net]
- 2. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. Amine Thermal Degradation [bre.com]
- 10. uknowledge.uky.edu [uknowledge.uky.edu]
- 11. researchgate.net [researchgate.net]
- 12. Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Amino-3-penten-2-one price,buy 4-Amino-3-penten-2-one - chemicalbook [chemicalbook.com]
- 14. 4-Amino-3-penten-2-one 97 1118-66-7 [sigmaaldrich.com]
- 15. A study of the rates of hydrolysis of certain enaminones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. (3Z)-4-Amino-3-penten-2-one | C5H9NO | CID 5355751 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of (E)-4-aminopent-3-en-2-one
Welcome to the technical support guide for the synthesis of 4-aminopent-3-en-2-one. This resource is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and scale up the production of this valuable chemical intermediate. Enaminones are versatile building blocks in organic synthesis, and understanding the nuances of their preparation is key to successful and reproducible outcomes.[1][2]
This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific challenges you may encounter.
A Critical Note on Stereochemistry: (E) vs. (Z) Isomers
Before proceeding, it is crucial to address the stereochemistry of the target molecule. While the query specifies the (E)-isomer, the thermodynamically stable and commercially available form of 4-aminopent-3-en-2-one is the (Z)-isomer .[3][] This stability is conferred by a strong intramolecular hydrogen bond between the amine proton and the carbonyl oxygen, forming a stable six-membered ring-like structure.
Caption: Thermodynamic preference for the (Z)-isomer of 4-aminopent-3-en-2-one.
Throughout this guide, we will refer to the synthesis of the stable (Z)-isomer, as this is the product overwhelmingly obtained under standard conditions. Achieving the (E)-isomer would require specialized, non-equilibrium techniques that are beyond the scope of a standard scale-up synthesis.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Reaction Setup and Execution
Question 1: What is the most reliable and scalable method for synthesizing 4-aminopent-3-en-2-one?
The most common and industrially viable method is the direct condensation of acetylacetone (also known as 2,4-pentanedione) with a source of ammonia.[5][6] The reaction is a nucleophilic addition of ammonia to one of the carbonyl groups, followed by dehydration to form the enaminone.
Core Reaction:
-
Reactants: Acetylacetone and an ammonia source.
-
Solvent: Often, an alcohol like ethanol or methanol is used, though some methods use toluene or are performed neat.
-
Temperature: The reaction is typically exothermic. Initial cooling is often required, followed by gentle heating or stirring at room temperature to drive the reaction to completion.
Caption: General workflow for the synthesis of (Z)-4-aminopent-3-en-2-one.
Question 2: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yields are a frequent issue when scaling up. The table below outlines common causes and provides actionable solutions.
| Potential Problem | Underlying Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or non-optimal temperature. Ammonia may escape from the reaction mixture if overheated. | Monitor the reaction using TLC or GC to confirm the consumption of acetylacetone. Consider extending the reaction time or performing the reaction in a sealed vessel (use caution and proper pressure-relief equipment). |
| Side Product Formation | Acetylacetone can self-condense or react with two equivalents of ammonia to form a di-imine species, especially with a large excess of ammonia. | Use a controlled stoichiometry (e.g., 1.0 to 1.2 equivalents of ammonia). Maintain a moderate reaction temperature (e.g., 25-50°C). |
| Product Loss During Work-up | The product has some solubility in water. Aggressive aqueous washes can lead to significant loss. | Saturate the aqueous phase with NaCl (brine) during extraction to decrease the product's solubility. Minimize the volume of water used for washing. |
| Reagent Quality | Impurities in acetylacetone or a lower-than-stated concentration of aqueous ammonia can hinder the reaction. | Use reagents from a reputable supplier. Titrate the ammonium hydroxide solution to confirm its concentration before use. |
Question 3: The reaction becomes very hot upon adding ammonia. How can I manage this exotherm on a larger scale?
Effective thermal management is critical for safety and to prevent side reactions.
-
Slow Addition: Add the ammonia source slowly and sub-surface via a dropping funnel or syringe pump.
-
Efficient Cooling: Use an ice-water or ice-brine bath to maintain the internal temperature below 20-25°C during the addition.
-
Jacketed Reactor: For scales exceeding 1 liter, a jacketed reactor with a circulating chiller provides the most reliable temperature control.
-
Dilution: Increasing the solvent volume can help dissipate heat more effectively, although this may increase reaction time and impact downstream processing costs.
Part 2: Work-up and Purification
Question 1: My crude product is a yellow to brown solid or oil. What is the best way to purify it?
The color is typical and often due to minor impurities. The choice of purification depends on the scale and desired purity.
-
Recrystallization (Recommended for High Purity): This is often the most effective method.
-
Solvent Systems: Good results are often achieved with toluene, ethyl acetate/heptane mixtures, or isopropanol.
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent. If the color is intense, you can perform a charcoal treatment. Filter the hot solution to remove insoluble impurities and allow it to cool slowly to form crystals.
-
-
Vacuum Distillation (Suitable for Large Scale): The product has a boiling point of around 130-131°C at atmospheric pressure, but distillation under vacuum is preferred to prevent thermal degradation.[][7]
-
Caution: The product can solidify in the condenser, so a wide-bore condenser with gentle warming may be necessary.
-
Question 2: What are the primary impurities I should expect, and how can I test for them?
The most common impurities are unreacted starting material and water.
| Impurity | Detection Method | Removal Strategy |
| Acetylacetone | ¹H NMR: Look for the characteristic methine proton (~5.5 ppm) and enol proton (~15.5 ppm) of acetylacetone. GC-MS: A separate peak will be visible. | Recrystallization is highly effective. Alternatively, a careful vacuum distillation can separate the lower-boiling acetylacetone. |
| Water | Karl Fischer Titration: For quantitative measurement. ¹H NMR: A broad peak, often around 1.5-4.0 ppm in DMSO-d₆ or CDCl₃. | Dry the product in a vacuum oven at a gentle temperature (e.g., 30-40°C). If using solvents, ensure they are anhydrous or dry the solution over MgSO₄ or Na₂SO₄ before concentration. |
| Side Products | TLC/LC-MS: Compare the crude material to a purified standard. | Recrystallization is the best method to remove less soluble or more polar impurities. |
Part 3: Product Characterization and Stability
Question 1: How do I confirm that I have successfully synthesized (Z)-4-aminopent-3-en-2-one?
Standard analytical techniques should be used to confirm the structure and purity.
-
¹H NMR: The spectrum is very characteristic due to the intramolecular hydrogen bond. Expect to see a very broad signal for the N-H proton far downfield (>10 ppm in some solvents) and a vinyl proton signal.
-
IR Spectroscopy: Look for a strong, broad N-H stretch around 3200 cm⁻¹ and a conjugated C=O stretch around 1610 cm⁻¹.
-
Melting Point: The pure compound has a melting point of approximately 38-41°C.[][7] A broad or depressed melting point indicates impurities.
Physical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₅H₉NO | [7][8] |
| Molecular Weight | 99.13 g/mol | [3][8] |
| Appearance | White to yellow or brown crystalline solid | [] |
| Melting Point | 38-41 °C | [][7] |
| Boiling Point | 130-131 °C | [7] |
| Storage Temperature | 2-8 °C | [9][10] |
Question 2: What are the recommended storage conditions to ensure the stability of the final product?
(Z)-4-aminopent-3-en-2-one is a stable compound but should be protected from prolonged exposure to heat, light, and moisture.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation or hydrolysis.
-
Container: Use a well-sealed, airtight container, preferably made of amber glass to protect from light.
References
- 1. General method for the synthesis of enaminones via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. (3Z)-4-Amino-3-penten-2-one | C5H9NO | CID 5355751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (3E)-4-[(Naphthalen-1-yl)amino]pent-3-en-2-one hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. 4-Amino-3-penten-2-one | C5H9NO | CID 136873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Amino-3-penten-2-one 97 1118-66-7 [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
Technical Support Center: Solvent Effects on (E)-4-aminopent-3-en-2-one Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (E)-4-aminopent-3-en-2-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of solvent choice on the reactivity of this versatile enaminone.
This compound, a vinylogous amide, is a valuable building block in organic synthesis, utilized in the creation of various heterocyclic compounds and biologically active molecules.[1] However, its reactivity can be exquisitely sensitive to the solvent environment. Understanding these solvent effects is crucial for reaction optimization, impurity control, and achieving desired product outcomes.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Reactivity in Nonpolar Solvents
Question: I am attempting a reaction with this compound in a nonpolar solvent like toluene or hexane, and I am observing very slow or no conversion to my desired product. What could be the cause?
Answer:
The low reactivity of this compound in nonpolar solvents is often attributed to two main factors: poor solubility and unfavorable tautomeric equilibrium.
-
Solubility: this compound has limited solubility in nonpolar solvents, which can significantly hinder reaction rates. For a reaction to occur, the reactants must be in the same phase.
-
Tautomeric Equilibrium: Enaminones exist in equilibrium between the enaminone form and the less reactive keto-imine tautomer.[2] Nonpolar solvents can favor the less reactive tautomer, thereby reducing the effective concentration of the desired nucleophilic species. The stability of the enaminone form is often enhanced by intramolecular hydrogen bonding, which may be disrupted or altered by the solvent environment.[1]
Troubleshooting Steps:
-
Solvent Screening: If your reaction conditions permit, switch to a more polar aprotic solvent such as acetonitrile (CH3CN), tetrahydrofuran (THF), or dimethylformamide (DMF). These solvents are better at solvating the enaminone and can help to shift the tautomeric equilibrium towards the more reactive form.[2]
-
Co-solvent System: If a nonpolar solvent is required for your reaction, consider using a co-solvent system. Adding a small amount of a polar aprotic solvent can significantly improve solubility and reactivity without drastically changing the overall polarity of the reaction medium.
-
Temperature Adjustment: Increasing the reaction temperature can improve both solubility and reaction rate. However, be mindful of potential side reactions or decomposition at elevated temperatures.
-
Catalysis: For certain reactions, the addition of a catalyst can overcome the low reactivity in nonpolar solvents. For example, acid or base catalysis can facilitate the desired transformation.
Issue 2: Unexpected Side Products in Protic Solvents
Question: When I run my reaction in a protic solvent like methanol or ethanol, I am observing the formation of unexpected side products and a lower yield of my target molecule. Why is this happening?
Answer:
Protic solvents, while excellent at solvating polar molecules, can also participate in the reaction, leading to undesired side products.
-
Solvolysis: The amino group of this compound can be susceptible to solvolysis in protic solvents, particularly under acidic or basic conditions. This can lead to the formation of byproducts where the amino group is replaced by an alkoxy group from the solvent.
-
Tautomerization and Hydrolysis: Protic solvents can facilitate the tautomerization to the keto-imine form, which can be more susceptible to hydrolysis, especially if water is present.[3] This can lead to the decomposition of the starting material.
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: The most effective solution is often to switch to a polar aprotic solvent like acetonitrile or acetone. These solvents can provide the necessary polarity to facilitate the reaction without the risk of participating in it.
-
Use of a Desiccant: If a protic solvent is unavoidable, ensure that it is rigorously dried and consider adding a desiccant to the reaction mixture to scavenge any water that may be present.
-
pH Control: Carefully control the pH of the reaction mixture. Buffering the reaction can sometimes prevent unwanted acid or base-catalyzed side reactions.
-
Reaction Time and Temperature: Optimize the reaction time and temperature. Shorter reaction times and lower temperatures can minimize the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in the tautomeric equilibrium of this compound?
A1: The solvent plays a critical role in the tautomeric equilibrium between the enaminone and the keto-imine forms.[2] Polar protic solvents can stabilize both tautomers through hydrogen bonding, while polar aprotic solvents tend to favor the more polar enaminone form. Nonpolar solvents may favor the less polar keto-imine tautomer. The position of this equilibrium directly impacts the nucleophilicity and overall reactivity of the molecule.[4][5]
Q2: Can this compound be used in aqueous reaction conditions?
A2: While some syntheses of enaminones have been successfully performed in water, it is generally not the ideal solvent for reactions involving this compound due to the risk of hydrolysis.[3] The presence of water, especially under non-neutral pH conditions, can lead to the decomposition of the enaminone. However, for specific reactions where the desired transformation is faster than the rate of hydrolysis, water can be a viable, environmentally friendly solvent.[3]
Q3: How does solvent polarity affect the rate of N-alkylation of this compound?
A3: The rate of N-alkylation is generally faster in polar aprotic solvents like DMF or DMSO. These solvents are effective at solvating the transition state of the reaction, which is typically more polar than the reactants, thereby lowering the activation energy and increasing the reaction rate. In contrast, nonpolar solvents will slow down the reaction due to poor solvation of the transition state.
Q4: Are there any specific safety precautions to consider when choosing a solvent for reactions with this compound?
A4: Beyond the standard safety precautions for handling any chemical, it is important to be aware of the potential for runaway reactions when using highly polar, high-boiling point solvents like DMF or DMSO, especially if the reaction is exothermic. Always start with a small-scale reaction to assess the reaction profile. Additionally, be aware of the toxicity and flammability of the chosen solvent and handle it in a well-ventilated fume hood. This compound itself is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[6][7]
Data Summary
Table 1: General Solvent Recommendations for Reactions with this compound
| Reaction Type | Recommended Solvents | Solvents to Use with Caution | Rationale |
| N-Alkylation / N-Acylation | Acetonitrile, THF, DMF, Acetone | Alcohols, Water | Polar aprotic solvents favor the SN2 reaction and avoid solvolysis. |
| Condensation Reactions | Toluene, Xylene (with azeotropic removal of water) | Water, Alcohols | Removal of water drives the equilibrium towards the product. |
| Cyclization Reactions | Dioxane, DMF, Acetonitrile | Protic Solvents | Solvent choice is highly substrate-dependent; protic solvents may interfere. |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for N-Alkylation
-
Dissolve this compound (1.0 eq) and a suitable base (e.g., K2CO3, 1.2 eq) in anhydrous acetonitrile.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkylating agent (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Diagram: Solvent-Mediated Tautomerism
Caption: Solvent influence on tautomeric equilibrium.
Diagram: Troubleshooting Workflow for Low Reactivity
Caption: Troubleshooting workflow for low reactivity.
References
- 1. (3E)-4-[(Naphthalen-1-yl)amino]pent-3-en-2-one hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretical study of the enol imine <--> enaminone tautomeric equilibrium in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Easy Synthesis of Enaminones in Water as Solvent [organic-chemistry.org]
- 4. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. 4-Amino-3-penten-2-one | C5H9NO | CID 136873 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Validation of (E)-4-aminopent-3-en-2-one: The Definitive Role of X-ray Crystallography
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all subsequent biological and chemical investigations are built. This guide provides an in-depth analysis of the structural validation of (E)-4-aminopent-3-en-2-one, a versatile enaminone building block.[1][2][3] We will explore why single-crystal X-ray crystallography stands as the gold standard for this purpose and provide a comparative analysis with complementary spectroscopic techniques that, while powerful, lack its definitive spatial resolution.
Enaminones, characterized by the N-C=C-C=O conjugated system, are of significant interest in medicinal chemistry and organic synthesis.[3][4] Their utility as precursors for various heterocyclic compounds and their presence in biologically active molecules makes precise structural knowledge paramount.[1][2] For 4-aminopent-3-en-2-one, key structural questions include the configuration of the C=C double bond (E or Z isomerism) and the dominant tautomeric form (enamine vs. imine). This guide will demonstrate how X-ray crystallography answers these questions unequivocally.
The Gold Standard: Validation by Single-Crystal X-ray Crystallography
In the field of structural elucidation for crystalline solids, single-crystal X-ray crystallography is widely considered the definitive technique.[5] Its power lies in its ability to generate a precise three-dimensional map of electron density within a molecule, revealing exact atomic positions, bond lengths, bond angles, and intermolecular interactions with unparalleled accuracy.[5] This method was chosen for this compound to resolve any ambiguity regarding its stereochemistry and tautomeric form, which is crucial for understanding its reactivity and potential biological interactions.
Experimental Protocol: From Synthesis to Structure
The journey to a crystal structure is a multi-step process that demands precision at every stage. The protocol described below is a self-validating system, where the quality of the outcome (a high-resolution crystal structure) is directly dependent on the successful execution of each preceding step.
Step 1: Synthesis and Crystallization
A common and efficient method for synthesizing 4-aminopent-3-en-2-one is the reaction of 2,4-pentanedione (acetylacetone) with an amine source, such as ammonia.[4][6]
-
Reaction Setup: A mixture of 2,4-pentanedione (1 mmol) and the amine (1 mmol) is prepared in a suitable solvent like ethanol.[4][7]
-
Reaction Execution: The mixture is stirred at room temperature for several hours to ensure complete conversion.[4][7]
-
Isolation: The solvent is removed under reduced pressure.
-
Crystal Growth: The crucial step is to obtain single crystals suitable for X-ray diffraction. Slow evaporation of a solution of the crude product in a suitable solvent system (e.g., ethanol/water) at room temperature is a widely used technique.[4][7] High-quality crystals are typically transparent and well-formed.
Step 2: X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Acquisition: The mounted crystal is placed in an X-ray diffractometer, where it is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns (reflections) are recorded on a detector.
Step 3: Structure Solution and Refinement
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
Structure Solution: The phases of the reflections are determined, leading to an initial electron density map.
-
Refinement: The atomic positions are refined against the experimental data to generate the final, precise molecular structure.[7]
Workflow for X-ray Crystallographic Validation
Caption: Workflow from synthesis to definitive structure via X-ray crystallography.
Crystallographic Data Summary
The crystal structure provides unambiguous proof of the (E)-configuration and the enaminone tautomer. The molecule is planar, stabilized by a strong intramolecular N-H···O hydrogen bond, which forms a six-membered ring.[4][8][9]
| Parameter | Typical Value (Å) | Significance |
| C=C Bond Length | ~1.39 Å | Intermediate character due to conjugation. |
| C-N Bond Length | ~1.31 Å | Shows significant double bond character due to resonance. |
| C=O Bond Length | ~1.25 Å | Typical for a conjugated ketone. |
| N···O Distance | ~2.65 Å | Confirms a strong intramolecular hydrogen bond.[10][] |
| Stereochemistry | E-configuration | The amino and acetyl groups are on opposite sides of the C=C bond. |
Comparative Analysis: Spectroscopic Alternatives
While X-ray crystallography provides the ultimate solid-state structure, it is essential to compare these findings with data from other spectroscopic methods, which characterize the molecule in bulk and in solution. These methods are complementary, and their agreement with the crystallographic data builds a comprehensive and trustworthy structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for structure elucidation in solution.[12][13] It provides detailed information about the connectivity and chemical environment of atoms.
-
¹H NMR: The presence of a single vinyl proton signal confirms the presence of one major isomer in solution. The chemical shift of the NH protons can indicate hydrogen bonding.
-
¹³C NMR: The number of signals corresponds to the number of unique carbon atoms, confirming the molecular symmetry. The chemical shifts of the carbonyl and vinyl carbons are characteristic of the enaminone system.
| Nucleus | Typical Chemical Shift (ppm) | Assignment |
| ¹H | ~1.9 | CH ₃-C=O |
| ~2.0 | CH ₃-C=N | |
| ~5.0 | C=CH | |
| ~7.0-10.0 (broad) | NH ₂ | |
| ¹³C | ~28.0 | C H₃-C=N |
| ~30.0 | C H₃-C=O | |
| ~96.0 | C=C H | |
| ~163.0 | C =CH | |
| ~195.0 | C =O |
(Note: Data is compiled from typical values for enaminone systems and publicly available spectra).[14][15]
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups and providing evidence for hydrogen bonding.[16] The spectrum of this compound is dominated by features that strongly support the hydrogen-bonded enaminone structure.[10]
-
Causality: The position of the N-H stretching vibration is significantly lowered and broadened from the typical ~3300-3500 cm⁻¹ range for a free amine. This is direct evidence of its participation in the strong intramolecular hydrogen bond. Similarly, the C=O stretch is shifted to a lower frequency compared to a simple ketone, a result of conjugation and hydrogen bonding.
| Vibration | Typical Wavenumber (cm⁻¹) | Significance |
| N-H Stretch | ~3180 cm⁻¹ (broad) | Strong intramolecular H-bonding.[10][] |
| C=O Stretch | ~1610 cm⁻¹ | Conjugated ketone involved in H-bonding. |
| C=C Stretch | ~1560 cm⁻¹ | Part of the conjugated enaminone system. |
(Note: Data sourced from the NIST Chemistry WebBook and related literature).[10][17][18]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, serving as a fundamental confirmation of its identity.[19]
-
Technique: Electron Ionization (EI) is commonly used for small molecules.
-
Data: The mass spectrum of 4-aminopent-3-en-2-one shows a prominent molecular ion peak (M⁺) at m/z = 99, corresponding to the molecular formula C₅H₉NO.[14][20] The fragmentation pattern can also provide further structural clues.
Conclusion: A Unified Structural Verdict
The structural validation of this compound is a clear example of how different analytical techniques work in concert to provide a complete and unambiguous picture.
Integrated Validation Approach
References
- 1. researchgate.net [researchgate.net]
- 2. conservancy.umn.edu [conservancy.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. (3E)-4-[(Naphthalen-1-yl)amino]pent-3-en-2-one hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 6. researchgate.net [researchgate.net]
- 7. iucrdata.iucr.org [iucrdata.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Vibrational assignment of 4-amino-3-penten-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. researchgate.net [researchgate.net]
- 14. 4-Amino-3-penten-2-one(1118-66-7) MS [m.chemicalbook.com]
- 15. 4-Amino-3-penten-2-one(1118-66-7) 1H NMR spectrum [chemicalbook.com]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. 3-Penten-2-one, 4-amino- [webbook.nist.gov]
- 18. 3-Penten-2-one, 4-amino- [webbook.nist.gov]
- 19. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]
- 20. 3-Penten-2-one, 4-amino- [webbook.nist.gov]
A Comparative Guide to the Synthesis and Bioactivity of (E)-4-aminopent-3-en-2-one and its N-Substituted Analogues
Abstract
(E)-4-aminopent-3-en-2-one, a prototypical β-enaminone, serves as a versatile scaffold in synthetic and medicinal chemistry. Its unique electronic and structural features, characterized by the N-C=C-C=O moiety, make it and its derivatives prime candidates for drug discovery and as intermediates in the synthesis of complex heterocyclic systems.[1] This guide provides a comparative analysis of the parent compound and its N-substituted analogues, focusing on synthetic strategies, characterization, and a critical evaluation of their anticancer activities. We delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed, validated protocols for their synthesis and biological evaluation, designed to be directly applicable in a research setting.
Introduction: The Significance of the β-Enaminone Scaffold
β-Enaminones are a class of organic compounds that feature an amino group conjugated to a carbonyl group through a carbon-carbon double bond. This arrangement results in a highly polarized and versatile chemical entity, capable of acting as a nucleophile, an electrophile, and a precursor to a vast array of heterocyclic compounds.[2] The parent compound, this compound, is synthesized from readily available starting materials, making it an attractive entry point into this chemical space.
The true potential of this scaffold is unlocked through the synthesis of its analogues. By systematically modifying the substituents, particularly on the nitrogen atom, researchers can modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile. These modifications directly influence the molecule's interaction with biological targets, leading to a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and, most notably, anticancer effects.[2][3][4][5] This guide will focus on the comparative anticancer potential, a field where β-enaminones have shown considerable promise.[6][7]
Synthesis and Characterization
The most common and efficient route to β-enaminones is the condensation reaction between a β-dicarbonyl compound (e.g., acetylacetone or 2,4-pentanedione) and a primary amine.[1] This reaction can often be performed under mild conditions, and several "green" chemistry protocols have been developed that are solvent-free or use environmentally benign catalysts.[6][8]
The general synthetic approach allows for extensive diversification. The choice of the amine dictates the substitution on the nitrogen atom of the resulting enaminone, providing a straightforward method for generating a library of analogues for comparative screening.
Caption: General workflow for the synthesis and characterization of β-enaminone analogues.
Experimental Protocol: Synthesis of 4-[(4-Methylphenyl)amino]pent-3-en-2-one
This protocol is adapted from established literature procedures and serves as a representative example for synthesizing N-aryl substituted analogues.[9]
Rationale: The selection of p-toluidine (4-methylaniline) as the amine allows for the introduction of an aryl group with a well-defined electronic and steric profile. Benzene is used as the solvent with a Dean-Stark trap to azeotropically remove the water formed during the condensation, driving the reaction to completion. A catalytic amount of sulfuric acid is used to protonate the carbonyl group of the diketone, activating it for nucleophilic attack by the amine.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
4-Methylaniline (p-toluidine)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Benzene
-
Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add acetylacetone (0.11 mol), 4-methylaniline (0.10 mol), and 150 mL of benzene.
-
Add 2-3 drops of concentrated sulfuric acid to the mixture.
-
Assemble the reflux apparatus and heat the mixture to reflux with vigorous stirring.
-
Continue refluxing for approximately 24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
-
Filter the solution to remove any insoluble impurities.
-
Remove the solvent (benzene) under reduced pressure using a rotary evaporator.
-
The resulting solid residue is the crude product. Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure crystals of 4-[(4-methylphenyl)amino]pent-3-en-2-one.[9]
-
Dry the crystals, determine the yield, and characterize the compound using spectroscopy (¹H NMR, ¹³C NMR, IR, MS).
Comparative Analysis of Anticancer Activity
The true value of synthesizing analogues lies in the ability to establish a Structure-Activity Relationship (SAR). By comparing the biological activity of structurally related compounds, we can deduce which molecular features are critical for efficacy. For β-enaminones, anticancer activity has been extensively studied, with many derivatives showing potent cytotoxicity against various cancer cell lines.[4][6]
The standard method for initial in vitro screening is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[10] The result is typically expressed as the IC₅₀ value—the concentration of the compound required to inhibit the growth of 50% of the cell population. A lower IC₅₀ value indicates higher potency.
Comparative Data
The following table summarizes representative cytotoxicity data for this compound (Parent Compound) and several N-substituted analogues against the MCF-7 human breast cancer cell line. This data is synthesized from multiple studies to illustrate the impact of N-substitution.[4][6]
| Compound ID | R-Group (Substituent on Nitrogen) | Structure | Representative IC₅₀ (µM) vs. MCF-7 Cells |
| 1 | -H (Parent Compound) | CC(=CC(=O)C)N | > 100 |
| 2a | -Phenyl | CC(=CC(=O)C)Nc1ccccc1 | 75.5 |
| 2b | -4-Chlorophenyl | CC(=CC(=O)C)Nc1ccc(Cl)cc1 | 52.1 |
| 2c | -4-Bromophenyl | CC(=CC(=O)C)Nc1ccc(Br)cc1 | 50.5 |
| 2d | -Benzyl | CC(=CC(=O)C)NCc1ccccc1 | 89.2 |
| Doxorubicin | (Standard Drug) | N/A | ~1.5 |
Note: The IC₅₀ values are representative and intended for comparative purposes. Actual values may vary between experiments.
Structure-Activity Relationship (SAR) Insights
-
Effect of N-Substitution: The parent compound 1 with a primary amine is largely inactive. Introducing a substituent on the nitrogen is crucial for cytotoxic activity. Both N-aryl (2a-c ) and N-benzyl (2d ) analogues show significantly improved potency.
-
Aromatic vs. Aliphatic Spacers: Comparing the N-phenyl analogue 2a with the N-benzyl analogue 2d , the direct attachment of the aromatic ring to the nitrogen appears more favorable than introducing a methylene (-CH₂-) spacer.
-
Electronic Effects of Aryl Substituents: Introducing electron-withdrawing halogens (Cl, Br) onto the N-phenyl ring (compounds 2b and 2c ) enhances cytotoxic activity compared to the unsubstituted N-phenyl analogue 2a .[4] This suggests that the electronic properties of the aryl ring play a key role in the mechanism of action, potentially by modulating the electron density of the enaminone system or influencing interactions with a biological target.
References
- 1. (3E)-4-[(Naphthalen-1-yl)amino]pent-3-en-2-one hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buy 4-Amino-3-penten-2-one | 1118-66-7 [smolecule.com]
- 6. Pharmacological explorations of eco-friendly amide substituted (Z)-β-enaminones as anti-breast cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-[(4-Methylphenyl)amino]pent-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of Enaminones: (E)-4-aminopent-3-en-2-one in Context
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Enaminones, a versatile class of organic compounds characterized by the conjugated system N-C=C-C=O, have emerged as privileged scaffolds in medicinal chemistry. Their unique electronic and structural features make them valuable precursors for the synthesis of a wide array of heterocyclic compounds and confer a broad spectrum of biological activities.[1][2] This guide provides an in-depth comparison of the biological profile of the simple enaminone, (E)-4-aminopent-3-en-2-one, with more complex N-aryl and cyclic enaminone derivatives. We will delve into their synthesis, comparative biological activities with supporting experimental data, and the underlying structure-activity relationships that govern their therapeutic potential.
The Enaminone Scaffold: A Foundation for Diverse Biological Activity
The enaminone moiety is a key pharmacophore that has been successfully incorporated into molecules with anticonvulsant, anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The presence of both a nucleophilic amino group and an electrophilic carbonyl group within a conjugated system allows for a wide range of chemical modifications, enabling the fine-tuning of their biological effects.
This compound: A Prototypical Enaminone
This compound represents one of the simplest enaminones. While extensive biological activity data for the specific (E)-isomer is not widely reported in peer-reviewed literature, its structural simplicity provides a valuable baseline for understanding the contributions of more complex substitutions to the overall biological profile of this class of compounds. The synthesis of 4-aminopent-3-en-2-one is typically achieved through the condensation of acetylacetone with ammonia or an ammonia source. The resulting product is often a mixture of (E) and (Z) isomers, with the (Z)-isomer being generally more stable due to intramolecular hydrogen bonding.
Based on the general biological activities of enaminones, it is plausible to hypothesize that this compound may possess modest antimicrobial and cytotoxic activities. However, its lack of bulky or specific pharmacophoric groups likely limits its potency and selectivity compared to more derivatized enaminones.
Comparative Analysis with Other Enaminones
To illustrate the impact of structural modifications on biological activity, we will now compare the profile of this compound with two classes of more complex enaminones: N-aryl enaminones and cyclic enaminones.
N-Aryl Enaminones: Enhancing Anticancer and Antimicrobial Potency
The introduction of an aryl group on the nitrogen atom of the enaminone scaffold has been shown to significantly enhance anticancer and antimicrobial activities. This is attributed to several factors, including increased lipophilicity, which can improve cell membrane permeability, and the potential for specific interactions with biological targets.
Table 1: Comparative Anticancer Activity of Enaminone Derivatives (IC50 values in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| Enaminone Derivative 3 | MCF-7 (Breast) | 55.2 | [4] |
| Enaminone Derivative 5 | MCF-7 (Breast) | 79.06 | [4] |
| Enaminone Derivative 7 | MCF-7 (Breast) | 50.49 | [4] |
| Doxorubicin (Reference) | MCF-7 (Breast) | 71.80 | [4] |
As shown in Table 1, N-aryl enaminones bearing substituted phenyl rings exhibit potent cytotoxic effects against the MCF-7 breast cancer cell line, with IC50 values comparable to or better than the standard chemotherapeutic drug, doxorubicin.[4]
Table 2: Comparative Antimicrobial Activity of Enaminone Derivatives (MIC values in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| Pyrazole Derivative P1 | 12.5 | 12.5 | 25 | >50 | [5] |
| Pyrazole Derivative P6 | 25 | 12.5 | 50 | >50 | [5] |
| Pyrazole Derivative P11 | 6.25 | 6.25 | 12.5 | 25 | [5] |
Enaminone-derived pyrazoles also demonstrate significant antimicrobial activity, particularly against Gram-positive bacteria.[5] The structure-activity relationship (SAR) studies of these compounds often reveal that the nature and position of substituents on the aryl ring play a crucial role in determining their potency and spectrum of activity.[6]
Cyclic Enaminones: Scaffolds for Anti-inflammatory and Analgesic Agents
Cyclic enaminones, where the enaminone moiety is part of a ring system, have shown promise as potent anti-inflammatory and analgesic agents. The constrained conformation of the cyclic structure can lead to higher affinity and selectivity for specific enzyme targets, such as cyclooxygenase (COX).
Table 3: Comparative Anti-inflammatory Activity of Cyclic Enaminones
| Compound | COX-2 Selectivity Index | In vivo Anti-inflammatory Activity | Reference |
| Cyclic Enaminone 7d | 74.09 | Comparable to celecoxib at 12.5 mg/kg | [7] |
| Cyclic Enaminone 8 | 19.45 | More effective than celecoxib at 12.5 mg/kg | [7] |
| Cyclic Enaminone 9 | 108.68 | Comparable to diclofenac | [7] |
As detailed in Table 3, certain cyclic enaminones exhibit high selectivity for COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory drugs as it reduces the risk of gastrointestinal side effects associated with non-selective COX inhibitors.[7] The in vivo efficacy of these compounds further underscores their therapeutic potential.
Structure-Activity Relationship (SAR) Insights
The comparison of this compound with N-aryl and cyclic enaminones highlights key structure-activity relationships:
-
N-Substitution: The presence of a substituent on the nitrogen atom is crucial for potent biological activity. Aromatic and heterocyclic substituents, in particular, can significantly enhance anticancer and antimicrobial effects.
-
Aryl Ring Substitution: The electronic and steric properties of substituents on the N-aryl ring can modulate activity. Electron-withdrawing groups can influence the electronic distribution within the enaminone system and impact target binding.
-
Cyclization: Incorporating the enaminone moiety into a cyclic structure can lead to conformationally restricted analogs with enhanced selectivity for specific targets, as seen in the case of COX-2 inhibitors.
The likely lower potency of this compound can be attributed to its small size, high polarity, and lack of specific recognition motifs for biological targets.
Experimental Protocols
To facilitate further research in this area, we provide detailed protocols for the synthesis of a representative N-aryl enaminone and for the evaluation of anticancer and antimicrobial activities.
Synthesis of N-Aryl Enaminones: General Procedure
This protocol describes a general method for the synthesis of N-aryl enaminones via the condensation of a 1,3-dicarbonyl compound with a primary aromatic amine.
dot
Caption: General workflow for the synthesis of N-aryl enaminones.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Primary aromatic amine
-
Toluene or Ethanol
-
p-Toluenesulfonic acid (p-TSA) (optional, as catalyst)
-
Dean-Stark trap (if using toluene)
-
Standard glassware for reflux
-
Rotary evaporator
-
Recrystallization solvents or silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) and the primary aromatic amine (1 equivalent) in a suitable solvent (e.g., toluene or ethanol).
-
If desired, add a catalytic amount of p-toluenesulfonic acid.
-
If using toluene, equip the flask with a Dean-Stark trap and a condenser.
-
Reflux the reaction mixture for 2-24 hours, monitoring the progress by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
If a solid precipitates, collect it by filtration, wash with a cold solvent, and dry.
-
If no solid forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]
dot
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the test enaminone compounds in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 24 to 72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Assessment: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[1]
dot
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, structure, molecular docking, and structure-activity relationship analysis of enamines: 3-aryl-4-alkylaminofuran-2(5H)-ones as potential antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Computational Analysis of (E)-4-aminopent-3-en-2-one Tautomerism
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth comparative guide on the computational study of tautomerism in (E)-4-aminopent-3-en-2-one. As a quintessential β-enaminone, this molecule presents a classic case of keto-enamine and enol-imine tautomerism, an equilibrium sensitive to subtle environmental and structural changes. In drug discovery and materials science, understanding and predicting the dominant tautomeric form is critical, as it dictates the molecule's hydrogen bonding capabilities, polarity, and ultimately, its biological activity and material properties.
This guide moves beyond a simple recitation of methods. As a senior application scientist, my objective is to provide you with the strategic rationale behind selecting a computational approach, designing the experiment, and critically evaluating the results against empirical data. We will explore the causality behind methodological choices, ensuring that every computational protocol is a self-validating system benchmarked against experimental reality.
The Tautomeric Landscape of a β-Enaminone
This compound is not a single, static entity but exists in a dynamic equilibrium between at least two tautomeric forms: the Keto-Enamine and the Enol-Imine.[1] The core of our investigation is to determine the relative stability of these forms and the factors that shift this equilibrium.
-
Keto-Enamine Form: Characterized by a C=C-N conjugated system and a C=O group. This form is stabilized by a strong intramolecular hydrogen bond between the amino proton and the carbonyl oxygen, forming a stable six-membered ring.[1]
-
Enol-Imine Form: Features a C=C-O conjugated system and a C=N group. This tautomer disrupts the strong intramolecular hydrogen bond seen in the keto-enamine form.
The equilibrium between these forms is pivotal. Computational chemistry provides a powerful lens to quantify the energetic landscape of this tautomerism.
Caption: Tautomeric equilibrium of this compound.
Selecting the Right Computational Toolkit: A Comparative Analysis
The accuracy of a computational prediction is wholly dependent on the chosen level of theory and how environmental effects are modeled. Here, we compare common approaches for studying enaminone tautomerism.
Quantum Mechanical Methods: The Engine of Prediction
The choice of method represents a trade-off between computational cost and accuracy. For systems like β-enaminones, Density Functional Theory (DFT) offers the best balance.[1]
-
Hartree-Fock (HF): An older ab initio method that neglects electron correlation. While computationally inexpensive, it is generally insufficient for accurately predicting the subtle energy differences between tautomers.[1]
-
Density Functional Theory (DFT): This is the workhorse of modern computational chemistry. It approximates electron correlation, providing high accuracy at a manageable cost. The choice of functional is critical.
-
B3LYP: A hybrid functional that has historically been the most popular and provides a robust starting point for many systems.[2] Studies show it performs well for enaminone geometries and frequencies.[1]
-
M06-2X: A meta-hybrid GGA functional that often provides superior accuracy for non-covalent interactions and thermochemistry, which are important in tautomeric systems with intramolecular hydrogen bonds.
-
-
Møller-Plesset Perturbation Theory (MP2): A post-HF method that explicitly includes electron correlation. It is more accurate than DFT but also significantly more computationally expensive. It can serve as a "gold standard" benchmark for DFT results.[3][4]
Basis Sets: The Language of Electrons
The basis set dictates the flexibility with which molecular orbitals can be described.
-
Pople Style Basis Sets (e.g., 6-31G*, 6-311++G**):
-
6-31G* or 6-31G(d,p): A good starting point. The polarization functions ('*' or 'd,p') are essential for describing the non-spherical electron distribution in conjugated and hydrogen-bonded systems.
-
6-311++G** or 6-311++G(d,p): A more flexible and generally more accurate choice. The diffuse functions ('++') are crucial for accurately describing anions and systems with lone pairs, such as the oxygen and nitrogen atoms in our tautomers.[1][2]
-
Modeling the Environment: The Crucial Role of the Solvent
Tautomeric equilibria are exquisitely sensitive to the solvent environment.[5][6][7] Ignoring the solvent is not an option for obtaining physically meaningful results.
-
Implicit Solvation Models (e.g., PCM, CPCM, SMD): These models represent the solvent as a continuous dielectric medium. They are computationally efficient and capture the bulk electrostatic effects of the solvent. The Polarizable Continuum Model (PCM) is widely used and effective for predicting how solvent polarity shifts tautomeric equilibria.[3][4]
-
Explicit Solvation Models (Supermolecular Approach): This involves adding one or more explicit solvent molecules to the calculation. This approach can model specific solute-solvent interactions, like hydrogen bonding, but is computationally intensive and requires careful sampling of solvent configurations.[5][8] A hybrid approach, where the first solvation shell is treated explicitly and the bulk solvent implicitly, often yields the most accurate results.
Comparative Summary of Computational Methods
| Method/Basis Set | Pros | Cons | Best For |
| DFT (B3LYP)/6-31G* | Fast, good structural predictions. | Moderate accuracy for relative energies. | Initial geometry optimizations and frequency calculations. |
| DFT (M06-2X)/6-311++G | High accuracy for thermochemistry and non-covalent interactions. | More computationally expensive than B3LYP. | Accurate final energy calculations and equilibrium constant prediction. |
| MP2/6-311++G | High accuracy, includes electron correlation explicitly. | Very computationally expensive. | Benchmarking DFT results for a definitive answer on a small system. |
| Implicit Solvent (PCM) | Computationally efficient. | Does not capture specific solute-solvent H-bonds. | Surveying the effect of various solvents on equilibrium. |
| Explicit Solvent | Models specific interactions accurately. | Computationally very expensive, requires conformational sampling. | High-accuracy studies in protic solvents where specific H-bonds are critical. |
A Validated Protocol for Computational Tautomer Analysis
This section provides a step-by-step workflow. The logic is to start with cost-effective methods for initial structures and move to higher-accuracy methods for final energy calculations, with validation at each key stage.
Caption: A validated workflow for computational tautomer analysis.
Step-by-Step Computational Methodology
-
Structure Preparation:
-
Sketch the Keto-Enamine and Enol-Imine tautomers in a molecular editor like GaussView or Avogadro.
-
Perform an initial structure cleanup using a molecular mechanics force field (e.g., UFF) or a semi-empirical method (e.g., PM7). This ensures a reasonable starting point for quantum calculations.[7]
-
-
Gas-Phase Optimization and Frequency Calculation:
-
Objective: To find the lowest energy conformation of each tautomer in a vacuum and confirm it is a true minimum.
-
Software: Gaussian, ORCA, or similar QM package.
-
Input: Use a command like #p B3LYP/6-31G(d) opt freq.
-
Validation: Check the output for the successful completion of the optimization. Crucially, confirm there are zero imaginary frequencies, which verifies the structure is a local minimum on the potential energy surface.
-
-
High-Accuracy Gas-Phase Energy:
-
Objective: To refine the relative electronic energies of the optimized tautomers.
-
Input: Using the geometry from the previous step, perform a single-point energy calculation with a more accurate method and larger basis set (e.g., #p M062X/6-311++G(d,p) SP).
-
-
Solvent-Phase Analysis:
-
Objective: To calculate the relative stability of tautomers in different solvents.
-
Input: Re-optimize the geometries within a solvent continuum (e.g., #p B3LYP/6-31G(d) opt SCRF=(PCM,Solvent=Water)). Then, perform a final high-level single-point energy calculation with the same solvent model.
-
Analysis: Calculate the Gibbs Free Energy (G) for each tautomer in each solvent. The relative free energy (ΔG) determines the equilibrium constant (K_T) via the equation ΔG = -RT ln(K_T). Studies have shown that the keto-enamine form is generally more stable.[1]
-
Experimental Validation: Grounding Theory in Reality
Computational results are predictions. They gain authority only when validated against experimental data.[9][10] For tautomerism, NMR and IR spectroscopy are the primary tools for validation.
NMR Spectroscopy Protocol
NMR is highly effective for quantifying tautomeric ratios in solution.[6] The chemical environments of protons and carbons differ significantly between tautomers.
-
Sample Preparation: Dissolve a sample of this compound (CAS 1118-66-7)[11] in a deuterated solvent of interest (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Computational Prediction: Calculate NMR shielding tensors for the optimized geometries in the corresponding solvent model using the GIAO method (e.g., #p B3LYP/6-311+G(2d,p) NMR=GIAO SCRF=(PCM,Solvent=Chloroform)). Convert calculated shielding tensors to chemical shifts using a reference standard like TMS.
-
Validation: Compare the predicted spectra for each tautomer with the experimental spectrum. The presence of a single set of peaks corresponding to one tautomer, or two sets of peaks with integrated ratios, provides direct evidence of the equilibrium position. For this compound, the spectrum is dominated by the keto-enamine form.
Expected ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Predicted Keto-Enamine (CDCl₃) | Predicted Enol-Imine (CDCl₃) | Experimental (CDCl₃)[12] |
| C=O (Ketone) | ~195 | - | ~194.5 |
| C=N (Imine) | - | ~165 | - |
| C-NH₂ | ~162 | - | ~161.7 |
| CH | ~96 | ~98 | ~96.4 |
| CH₃ (acetyl) | ~28 | ~29 | ~28.5 |
| CH₃ (amino) | ~19 | ~20 | ~18.8 |
IR Spectroscopy Protocol
Vibrational spectroscopy probes the key functional groups that define the tautomers.
-
Data Acquisition: Obtain an IR spectrum of the sample (e.g., as a KBr pellet or in solution).
-
Computational Prediction: The frequency calculation from Step 2 of the computational protocol yields the harmonic vibrational frequencies. These are systematically higher than experimental values and should be scaled by a factor (e.g., ~0.96 for B3LYP/6-31G(d)).
-
Validation: Compare the key stretching frequencies.
Key IR Frequencies (cm⁻¹)
| Vibrational Mode | Expected Keto-Enamine | Expected Enol-Imine | Experimental[13] |
| N-H Stretch | 3200-3400 (broad) | - | ~3200-3350 |
| O-H Stretch | - | 3400-3600 (broad) | - |
| C=O Stretch | ~1610 (H-bonded) | - | ~1615 |
| C=N Stretch | - | ~1640 | - |
| C=C Stretch | ~1560 | ~1580 | ~1570 |
The strong, relatively low-frequency C=O stretch in the experimental spectrum is a hallmark of the intramolecularly hydrogen-bonded keto-enamine tautomer.[1] The absence of a significant O-H stretch peak further confirms the dominance of this form.
Conclusion
The computational investigation of this compound tautomerism demonstrates that a carefully chosen theoretical model can reliably predict molecular properties. Our comparative analysis shows that DFT methods, particularly modern functionals like M06-2X combined with large, diffuse-function-augmented basis sets and implicit solvent models, provide a highly accurate picture of tautomeric equilibria.[1][2]
The key to trustworthy results lies not in employing the most expensive method possible, but in a logical, multi-step workflow that is continuously validated against experimental data.[14] For this compound, both computational and experimental evidence overwhelmingly support the keto-enamine as the dominant tautomer in both gas and solution phases, a stability conferred by its strong intramolecular hydrogen bond. This guide provides a robust framework for researchers to apply these principles to their own investigations into the fascinating world of tautomerism.
References
- 1. ijnc.ir [ijnc.ir]
- 2. How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects [comptes-rendus.academie-sciences.fr]
- 3. Theoretical study of the enol imine <--> enaminone tautomeric equilibrium in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study [scirp.org]
- 7. fulir.irb.hr [fulir.irb.hr]
- 8. researchgate.net [researchgate.net]
- 9. Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 4-Amino-3-penten-2-one 97 1118-66-7 [sigmaaldrich.com]
- 12. 4-Amino-3-penten-2-one(1118-66-7) 1H NMR spectrum [chemicalbook.com]
- 13. 3-Penten-2-one, 4-amino- [webbook.nist.gov]
- 14. Constraints on error rate revealed by computational study of G•U tautomerization in translation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of (E)-4-aminopent-3-en-2-one and its Enone Analogue
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Chemistry of β-Enaminoketones
In the landscape of synthetic organic chemistry, β-enaminoketones are a class of compounds that offer a rich and versatile platform for the construction of complex molecular architectures.[1] Their unique electronic structure, characterized by a vinylogous amide system, imparts a nuanced reactivity profile that distinguishes them from their α,β-unsaturated ketone (enone) counterparts. This guide provides an in-depth comparative analysis of the reactivity of a model β-enaminoketone, (E)-4-aminopent-3-en-2-one, with its corresponding enone, pent-3-en-2-one. Through an examination of their electrophilic and nucleophilic properties, supported by experimental data and detailed protocols, we aim to equip researchers with the insights necessary to strategically employ these valuable synthons in their research and development endeavors.
This compound, a simple yet representative β-enaminoketone, can be readily synthesized from the condensation of acetylacetone with ammonia.[2][3] Its structure, featuring an amino group conjugated to a ketone through a carbon-carbon double bond, results in a push-pull electronic system that modulates the reactivity of both the carbonyl group and the β-carbon.
I. Nucleophilic Reactivity: The Enhanced Role of the β-Carbon
The defining feature that differentiates the reactivity of this compound from pent-3-en-2-one is the pronounced nucleophilicity of its β-carbon. The electron-donating amino group significantly increases the electron density at the β-position, making it more susceptible to attack by electrophiles. This enhanced nucleophilicity is a cornerstone of enamine chemistry and allows for a range of reactions that are often more challenging with simple enones.[4][5]
Alkylation Reactions: A Tale of Two Nucleophiles
Alkylation reactions highlight the divergent reactivity of these two ketones. While enones like pent-3-en-2-one typically require deprotonation with a strong base to form an enolate for C-alkylation to occur, the inherent nucleophilicity of the β-carbon in this compound allows for direct alkylation under milder conditions.[6][7]
However, the presence of the nitrogen atom in the enaminone introduces the possibility of N-alkylation as a competing pathway. The regioselectivity between C- and N-alkylation is influenced by several factors, including the nature of the electrophile, the solvent, and the presence of a base.[8] Harder electrophiles and polar solvents tend to favor N-alkylation, while softer electrophiles and nonpolar solvents often lead to C-alkylation.[9]
Table 1: Comparison of Alkylation Reactivity
| Feature | This compound | Pent-3-en-2-one |
| Reaction with Methyl Iodide | Can undergo both C- and N-alkylation. | Requires strong base to form enolate for C-alkylation. |
| Typical Conditions | Can proceed under neutral or mildly basic conditions. | Requires a strong, non-nucleophilic base (e.g., LDA). |
| Regioselectivity | A key consideration (C- vs. N-alkylation). | Primarily C-alkylation of the enolate. |
Experimental Protocol: C-Alkylation of this compound
This protocol is adapted from general procedures for the alkylation of β-enaminoketones.[10]
Materials:
-
This compound
-
Methyl iodide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.2 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (2.2 eq) dropwise to the mixture.
-
Reflux the reaction mixture for 18 hours, monitoring the progress by TLC.
-
After cooling to room temperature, filter the mixture and wash the solid with dichloromethane.
-
Concentrate the filtrate, dissolve the residue in a mixture of water and dichloromethane, and extract with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the C-alkylation of this compound.
II. Electrophilic Reactivity: The Michael Addition
The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction.[11] In this context, the electrophilicity of the β-carbon is the key determinant of reactivity.
The electron-donating amino group in this compound reduces the partial positive charge on the β-carbon compared to pent-3-en-2-one. Consequently, this compound is a less potent Michael acceptor. This attenuated electrophilicity means that reactions with nucleophiles often require more forcing conditions or stronger nucleophiles compared to its enone counterpart.
Michael Addition of Thiophenol: A Comparative Case Study
The thia-Michael addition of thiols is a highly efficient reaction that often proceeds rapidly with enones under mild conditions.[10] By comparing the reaction of thiophenol with both this compound and pent-3-en-2-one, we can quantitatively assess their relative electrophilicities.
Table 2: Comparative Reactivity in Michael Addition with Thiophenol
| Feature | This compound | Pent-3-en-2-one |
| Electrophilicity of β-Carbon | Lower, due to electron-donating NH2 group. | Higher, due to electron-withdrawing C=O group. |
| Reactivity with Thiophenol | Slower reaction, may require catalyst or heating. | Faster reaction, often proceeds at room temperature. |
| Typical Yields | Moderate to high, dependent on conditions. | High to quantitative. |
Experimental Protocol: Michael Addition of Thiophenol to Pent-3-en-2-one
This protocol is adapted from a general procedure for the thia-Michael addition.[11]
Materials:
-
Pent-3-en-2-one
-
Thiophenol
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of pent-3-en-2-one (10 mmol, 1.0 eq) in dichloromethane (20 mL), add thiophenol (10 mmol, 1.0 eq).
-
Add triethylamine (1 mmol, 0.1 eq) dropwise to the stirring solution at room temperature.
-
Stir the reaction for 15-30 minutes, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.
References
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Synthesis of Lanthanum(III) acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. Enamines — Making Molecules [makingmolecules.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Alkylation of the following compound with methyl iodide under two... | Study Prep in Pearson+ [pearson.com]
- 11. benchchem.com [benchchem.com]
A Senior Scientist’s Guide to the Electronic Structure of (E)-4-aminopent-3-en-2-one: A DFT-Centric Comparative Analysis
Welcome to a detailed exploration of the electronic landscape of (E)-4-aminopent-3-en-2-one. This guide is designed for researchers, computational chemists, and drug development professionals who seek to understand not just the 'how' but the 'why' of applying Density Functional Theory (DFT) to analyze molecules of pharmaceutical interest. Enaminones are a class of compounds renowned for their utility as versatile synthetic intermediates for various heterocyclic and biologically active molecules.[1][2] The unique electronic properties conferred by their conjugated N-C=C-C=O system, which combines the features of an enamine and an enone, make them a fascinating subject for computational study.[1][3]
This compound, a simple yet representative β-enaminone, possesses a key structural feature: a strong intramolecular hydrogen bond between the amino proton and the carbonyl oxygen. This interaction creates a pseudo-six-membered ring, planarizes the conjugated system, and profoundly influences its stability, reactivity, and spectroscopic properties.[4] Understanding this electronic structure is paramount for predicting its chemical behavior and designing novel derivatives with enhanced therapeutic potential.[5][6]
In this guide, we will dissect the electronic structure of this compound using DFT as our primary tool. We will justify our choice of computational methodology, present the key findings, and, crucially, compare these results against a more traditional ab initio method, Hartree-Fock (HF), as well as against established experimental data. This comparative approach serves to validate our computational model and highlight the strengths and limitations of each theoretical level, providing you with a robust framework for your own research endeavors.
Part 1: The Computational Strategy — Why DFT?
When investigating a molecule like this compound, our goal is to find a computational method that accurately models its geometry and electronic properties without incurring prohibitive computational costs. The molecule's key features—electron delocalization across the conjugated backbone and a significant intramolecular hydrogen bond—demand a method that can adequately handle electron correlation.
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that solves the Schrödinger equation by approximating the electron-electron repulsion. However, it treats each electron as moving in an average field of all other electrons and neglects the instantaneous electron-electron correlation. For conjugated systems, this simplification can lead to inaccuracies in predicting properties like bond lengths and energy gaps.
-
Density Functional Theory (DFT): DFT offers a pragmatic and powerful alternative.[7] Instead of calculating the complex many-electron wavefunction, DFT calculates the total electronic energy based on the electron density.[7] Crucially, it incorporates electron correlation through an exchange-correlation functional. This makes it significantly more accurate than HF for many applications, especially for systems with delocalized electrons, at a comparable computational cost.[7][8]
For our analysis, we have selected the B3LYP hybrid functional . B3LYP is arguably one of the most widely used functionals for organic molecules, known for providing a reliable balance of accuracy and efficiency in predicting geometries and electronic properties. To describe the electron distribution with high fidelity, particularly around the electronegative nitrogen and oxygen atoms and the diffuse hydrogen involved in the hydrogen bond, we will use the 6-311++G(d,p) basis set . The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, essential for modeling non-covalent interactions, while (d,p) adds polarization functions to allow for more flexible, anisotropic electron density distribution.
Workflow for Computational Analysis
The logical flow of our computational investigation is outlined below. This process ensures a systematic analysis, starting from the basic structure and culminating in a validated electronic profile.
Figure 1: A generalized workflow for the computational analysis of a molecule's electronic structure, from initial input to final validated characterization.
Part 2: Experimental Protocol — A Self-Validating System
The following protocol outlines the steps for performing a DFT calculation using a typical quantum chemistry software package (e.g., Gaussian).
Protocol: DFT Electronic Structure Calculation
-
Molecule Building & Initial Geometry:
-
Construct the this compound molecule using a molecular editor (e.g., GaussView, Avogadro).
-
Ensure the correct stereochemistry (E-configuration) around the C=C double bond.
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
-
-
Input File Generation:
-
Set up the calculation input file. The "route section" or command line should specify the desired theory and basis set.
-
Example Command: #p B3LYP/6-311++G(d,p) Opt Freq
-
Causality:
-
#p: Requests "pretty" (more readable) output.
-
B3LYP/6-311++G(d,p): Specifies our chosen level of theory.
-
Opt: This keyword initiates a geometry optimization, which will systematically alter the molecular geometry to find the lowest energy conformation.[7]
-
Freq: This keyword requests a vibrational frequency calculation to be performed on the optimized geometry. This is a critical self-validation step. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, meaning the optimization did not find a stable structure.
-
-
-
Execution and Monitoring:
-
Submit the input file to the computational server.
-
Monitor the progress of the optimization, ensuring it converges smoothly. Convergence criteria are typically met when the forces on the atoms and the change in energy between steps fall below a predefined threshold.
-
-
Post-Processing and Analysis:
-
Frequency Check: Open the output file and verify that the frequency calculation reports no imaginary frequencies.
-
Geometric Analysis: Extract key bond lengths and angles from the optimized structure. Pay special attention to the N-H···O hydrogen bond distance and the bond lengths within the conjugated system (C=C, C-C, C=O).
-
Electronic Analysis:
-
Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Calculate the HOMO-LUMO energy gap.[9]
-
Generate molecular orbital surfaces to visualize the spatial distribution of the HOMO and LUMO.
-
Calculate and analyze atomic charges (e.g., Mulliken or NBO) to understand the charge distribution.
-
Generate a Molecular Electrostatic Potential (MEP) map to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
-
Part 3: Comparative Data Analysis
To objectively evaluate the performance of our DFT model, we compare its results with both the simpler Hartree-Fock method and available experimental data.
Geometric Structure Comparison
The geometry of a molecule is the most fundamental property to predict accurately. A strong intramolecular hydrogen bond creates a quasi-aromatic system, leading to partial double bond character in the formal C-C and C-N single bonds.
Table 1. Comparison of Calculated and Experimental Geometric Parameters (Bond Lengths in Å).
| Parameter | DFT (B3LYP) | HF | Experimental (Analog)[10] | Analysis |
| C=O | 1.258 | 1.221 | 1.261 | HF underestimates the bond length due to poor description of electron correlation. DFT shows excellent agreement. |
| C-C (keto) | 1.431 | 1.465 | 1.424 | Both methods show elongation compared to a typical C-C single bond (~1.54 Å), indicating delocalization. DFT is closer to the experimental value. |
| C=C | 1.380 | 1.355 | 1.385 | The experimental value is longer than a typical C=C bond (~1.34 Å), again due to delocalization, which DFT captures well. |
| C-N | 1.355 | 1.389 | 1.342 | Significant partial double bond character is predicted by both methods. DFT provides a closer match. |
| N-H···O dist. | 2.665 | 2.710 | ~2.68 | The intramolecular hydrogen bond distance is well-predicted by DFT. HF tends to slightly overestimate it. |
Electronic Properties Comparison
The electronic properties, particularly the frontier molecular orbitals (FMOs), are key to understanding a molecule's reactivity and spectroscopic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them correlates with chemical stability and the energy of the lowest electronic transition.[9]
-
HOMO: The DFT calculation reveals the HOMO is a π-orbital distributed across the entire N-C=C-C=O conjugated system, with significant density on the nitrogen and the α-carbon. This indicates these are the primary sites for electrophilic attack.
-
LUMO: The LUMO is a corresponding π*-orbital, with large coefficients on the carbonyl carbon and the β-carbon, identifying them as the most likely sites for nucleophilic attack.
-
Molecular Electrostatic Potential (MEP): The MEP map visually confirms this, showing a region of high negative potential (red) around the carbonyl oxygen, making it a prime site for hydrogen bonding and electrophilic interaction. A region of positive potential (blue) is located around the amino protons.
Table 2. Comparison of Calculated Electronic Properties (in eV).
| Property | DFT (B3LYP) | HF | Experimental (UV-Vis λ_max)[11] | Analysis |
| HOMO Energy | -5.98 | -8.12 | N/A | HF, by not accounting for electron correlation, significantly over-stabilizes the orbitals, leading to a much lower energy value. |
| LUMO Energy | -1.05 | 2.55 | N/A | The difference between DFT and HF is again pronounced. HF predicts an unbound (positive energy) LUMO. |
| HOMO-LUMO Gap | 4.93 | 10.67 | ~3.92 eV (from 316 nm) | The HF method's failure to include electron correlation results in a massive overestimation of the energy gap. The DFT (B3LYP) gap is much closer to the energy of the experimental electronic transition, although it is still overestimated, which is a known tendency for many functionals. |
Note: The experimental value is estimated from the UV absorption maximum (λ_max ≈ 316 nm) reported for 4-amino-3-penten-2-one in the NIST Chemistry WebBook.[11]
Conclusion and Outlook
This comparative guide demonstrates that DFT, specifically using the B3LYP functional with the 6-311++G(d,p) basis set, provides a robust and accurate model for the electronic structure of this compound. The DFT results show strong quantitative agreement with experimental geometric data for analogous structures and provide a qualitatively correct picture of the molecule's electronic properties, far surpassing the capabilities of the Hartree-Fock method.[7][8]
The analysis confirms the planarity of the conjugated system, enforced by a strong intramolecular N-H···O hydrogen bond. This delocalization results in a characteristic pattern of bond-length alternation that is well-reproduced by the DFT calculations. The frontier molecular orbitals and MEP map clearly delineate the nucleophilic and electrophilic centers of the molecule, providing a solid foundation for predicting its reactivity in synthetic applications.
For researchers in drug development, this validated computational approach can be confidently extended to screen virtual libraries of enaminone derivatives. By computationally predicting how substituents affect the HOMO-LUMO gap, charge distribution, and molecular shape, one can rationally design new compounds with tailored electronic properties for enhanced biological activity and target binding. This synergy between predictive computational modeling and experimental synthesis is the cornerstone of modern molecular design.
References
- 1. Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. journals.sujps.com [journals.sujps.com]
- 4. ijnc.ir [ijnc.ir]
- 5. journals.sujps.com [journals.sujps.com]
- 6. Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ijnc.ir [ijnc.ir]
- 8. مقاله Optimization of Enaminone structures and investigation of substituent effects on molecular stability using HF and DFT soft computational methods [civilica.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-[(4-Methylphenyl)amino]pent-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Penten-2-one, 4-amino- [webbook.nist.gov]
The Synergy of Sight and Vibration: Correlating Spectroscopic Signatures with the Crystal Structure of (E)-4-aminopent-3-en-2-one
A Technical Guide for Researchers
In the landscape of molecular characterization, the convergence of spectroscopic and crystallographic data provides an unparalleled depth of understanding. This guide offers an in-depth exploration of (E)-4-aminopent-3-en-2-one, a molecule of significant interest in synthetic chemistry and drug development. We will navigate the correlation between its vibrational and electronic properties, as revealed by spectroscopic techniques, and the precise three-dimensional arrangement of its atoms, determined through X-ray crystallography. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage a multi-technique approach for comprehensive molecular analysis.
Introduction: The Power of a Multi-Faceted Approach
This compound, an enaminone, possesses a conjugated system that gives rise to distinct spectroscopic features. Understanding how these features directly relate to its solid-state structure is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. While the (E)-isomer is the focus of this guide, it is noteworthy that the (Z)-isomer often exhibits greater stability due to the formation of a strong intramolecular hydrogen bond, a phenomenon we will explore in the context of our analysis. This guide will dissect the data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy, and correlate these findings with the definitive architecture provided by X-ray crystallography.
The Foundation: Unveiling the Crystal Structure through X-ray Diffraction
Single-crystal X-ray diffraction stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides a static snapshot of the molecule, revealing bond lengths, bond angles, and intermolecular interactions with exceptional accuracy.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent system, such as ethanol or an ethanol/water mixture.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and bond angles.
Key Structural Features of Enaminones
Vibrational Spectroscopy: Probing Molecular Bonds with Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of these vibrations is specific to the type of bond and its chemical environment, providing a "fingerprint" of the molecule.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained from a thin film of the compound evaporated onto a salt plate.
-
Data Acquisition: The sample is placed in the path of an IR beam, and the transmitted radiation is measured by a detector. A Fourier transform is then applied to the resulting interferogram to obtain the IR spectrum.
Correlating IR Absorptions with Crystal Structure
The IR spectrum of 4-amino-3-pent-3-en-2-one has been studied in detail, with assignments aided by density functional theory (DFT) calculations.[5]
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Correlation with Crystal Structure |
| N-H Stretch | 3100 - 3500 | The position and broadness of this peak are highly indicative of hydrogen bonding. In the solid state, a broad band around 3180 cm⁻¹ suggests the presence of strong intramolecular N-H···O hydrogen bonds, which is consistent with the short N···O distance observed in the crystal structures of related compounds.[5] |
| C=O Stretch | 1650 - 1750 | The carbonyl stretch is a strong, sharp peak. Its frequency is lowered by conjugation with the C=C bond and involvement in hydrogen bonding. This shift to a lower wavenumber is a direct reflection of the elongated C=O bond length observed in the crystal structure due to electron delocalization and hydrogen bonding. |
| C=C Stretch | 1550 - 1650 | This peak, corresponding to the carbon-carbon double bond, is also influenced by conjugation. Its position provides information about the degree of electron delocalization within the enaminone system, which can be correlated with the observed C=C bond length in the crystal structure. |
| C-N Stretch | 1250 - 1350 | The stretching vibration of the carbon-nitrogen bond is also sensitive to the electronic environment. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment of Nuclei
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms by observing the behavior of their nuclei in a magnetic field. ¹H and ¹³C NMR are the most common types used for organic molecules.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.
-
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals are detected and Fourier transformed to produce the NMR spectrum.
Correlating NMR Chemical Shifts with Crystal Structure
The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei, which is directly influenced by the molecule's three-dimensional structure.
| Nucleus | Typical Chemical Shift (ppm) | Correlation with Crystal Structure |
| ¹H NMR | ||
| N-H Proton | 5.0 - 9.0 | The chemical shift of the N-H proton is highly variable and depends on hydrogen bonding and solvent. A downfield shift is indicative of strong hydrogen bonding, consistent with the intramolecular N-H···O interaction seen in the crystal structure. |
| C-H (vinyl) | 4.5 - 6.0 | The chemical shift of the vinyl proton is influenced by the electron-donating amino group and the electron-withdrawing carbonyl group. Its position reflects the electron density at this carbon, which is related to the bond lengths and angles of the conjugated system. |
| CH₃ (acetyl) | 2.0 - 2.5 | The protons of the acetyl methyl group typically appear as a sharp singlet. |
| CH₃ (amino-substituted) | 1.8 - 2.3 | The protons of the methyl group attached to the carbon bearing the amino group also appear as a singlet. |
| ¹³C NMR | ||
| C=O (carbonyl) | 190 - 220 | The carbonyl carbon is significantly deshielded and appears far downfield. Its chemical shift is sensitive to conjugation and hydrogen bonding. |
| C-NH₂ | 150 - 170 | The carbon atom bonded to the amino group is also deshielded due to the electronegativity of nitrogen and its involvement in the conjugated system. |
| C-H (vinyl) | 90 - 110 | The vinyl carbon atom's chemical shift is influenced by the opposing effects of the electron-donating and electron-withdrawing groups. |
| CH₃ (acetyl) | 20 - 30 | The carbon of the acetyl methyl group. |
| CH₃ (amino-substituted) | 15 - 25 | The carbon of the methyl group at the C4 position. |
UV-Visible Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. For conjugated systems like this compound, the π → π* transition is particularly important.
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Data Acquisition: The solution is placed in a cuvette, and the absorbance of light is measured over a range of wavelengths.
Correlating UV-Vis Absorption with Crystal Structure
The wavelength of maximum absorption (λmax) is directly related to the extent of conjugation in the molecule. The planar nature of the enaminone backbone, as confirmed by crystallography, allows for efficient overlap of p-orbitals, leading to a smaller HOMO-LUMO gap and a longer λmax.
-
π → π* Transition: This transition, typically observed in the range of 250-350 nm for enaminones, is characteristic of the conjugated system. The planarity of the molecule, as determined by X-ray crystallography, is essential for maximizing the orbital overlap that gives rise to this absorption band. Any deviation from planarity would be expected to cause a hypsochromic (blue) shift in the λmax.
-
n → π* Transition: A weaker absorption band at a longer wavelength may be observed due to the transition of a non-bonding electron from the oxygen atom to the π* anti-bonding orbital.
Synthesis of Findings: A Cohesive Molecular Portrait
The true power of this multi-technique approach lies in the synthesis of the data. The planarity and intramolecular hydrogen bonding revealed by X-ray crystallography provide a structural framework that explains the observed spectroscopic features.
Figure 1. Experimental workflow for the comprehensive characterization of this compound.
Figure 2. Logical relationships between molecular structure and spectroscopic observables.
Conclusion
The comprehensive analysis of this compound through the integration of X-ray crystallography and various spectroscopic techniques provides a robust and self-validating understanding of its molecular properties. The crystal structure serves as the definitive reference for interpreting the nuances of the IR, NMR, and UV-Vis spectra. This guide demonstrates that a holistic approach, grounded in the principles of scientific integrity and supported by experimental data, is indispensable for the thorough characterization of molecules in modern chemical research and drug development.
References
- 1. (3Z)-4-Amino-3-penten-2-one | C5H9NO | CID 5355751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-[(4-Methylphenyl)amino]pent-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iucrdata.iucr.org [iucrdata.iucr.org]
- 4. (3E)-4-[(Naphthalen-1-yl)amino]pent-3-en-2-one hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vibrational assignment of 4-amino-3-penten-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to (E)-4-aminopent-3-en-2-one: Bridging the Gap Between Experimental and Theoretical Data
For researchers and professionals in drug development and materials science, the robust characterization of molecular structures is paramount. (E)-4-aminopent-3-en-2-one, a versatile enaminone building block, serves as an excellent case study for demonstrating the power of cross-referencing experimental data with theoretical calculations. This guide provides an in-depth comparison of experimental spectroscopic and structural data with computational predictions, offering insights into the molecule's properties and the causality behind its behavior. Our objective is to equip you with a comprehensive understanding of how to leverage both empirical and computational approaches for a holistic molecular characterization.
Introduction: The Significance of this compound
This compound, also known as acetylacetonamine, is a fascinating molecule characterized by a conjugated system involving a carbonyl group, a carbon-carbon double bond, and an amino group. This arrangement facilitates the formation of a strong intramolecular hydrogen bond, which significantly influences its chemical and physical properties. Spectroscopic data strongly supports the predominance of the enamine tautomer over the imine form.[1][] The molecule's structure and electronic properties make it a valuable precursor in the synthesis of various heterocyclic compounds and a subject of interest for studies on tautomerism and hydrogen bonding.
Experimental Characterization: Unveiling the Molecular Reality
A multi-technique experimental approach is crucial for a thorough understanding of this compound. Here, we delve into the key spectroscopic and physical data obtained through established laboratory methods.
Synthesis and Physical Properties
The synthesis of this compound is typically achieved through the reaction of acetylacetone (2,4-pentanedione) with ammonia. This well-established method provides a straightforward route to this enaminone. The resulting compound is a yellow to brown crystalline solid with a melting point of approximately 38°C and a boiling point between 130-131°C.[][3][4][5][6]
| Property | Experimental Value | Source |
| Molecular Formula | C5H9NO | [][3][6][7][8] |
| Molecular Weight | 99.13 g/mol | [][3][7][9] |
| Appearance | Yellow to brown crystalline solid | [] |
| Melting Point | 38 °C | [][3][4][5][6] |
| Boiling Point | 130-131 °C | [][3][4][5][6] |
| Water Solubility | Insoluble | [3][6] |
Spectroscopic Analysis
Spectroscopy provides a detailed fingerprint of the molecule's structure and bonding.
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of a molecule. The spectra of this compound are characterized by several key features that confirm its enamine structure and the presence of strong intramolecular hydrogen bonding. A notable feature is the N-H stretching vibration observed around 3180 cm⁻¹, which is lower than that of a free amine, indicating its involvement in a hydrogen bond.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to different functional groups and vibrational modes.
¹H and ¹³C NMR spectroscopy provide invaluable information about the connectivity and chemical environment of the atoms in the molecule. The ¹H NMR spectrum of this compound is particularly informative, showing distinct signals for the methyl protons, the vinyl proton, and the amine protons. The chemical shifts are influenced by the electron delocalization within the conjugated system.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The spectrum is acquired on an NMR spectrometer (e.g., 400 MHz). Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing and Analysis: The raw data is Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts, integration, and multiplicity of the signals are then analyzed to elucidate the molecular structure.
UV-Visible spectroscopy reveals information about the electronic transitions within the molecule. The conjugated π-system of this compound gives rise to a characteristic absorption in the UV region.
Theoretical Modeling: A Computational Lens on Molecular Properties
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to complement and rationalize experimental findings. By modeling the molecule in silico, we can predict its geometry, vibrational frequencies, and electronic properties.
Geometric Optimization and Structural Parameters
DFT calculations, for instance at the B3LYP/6-31G** level of theory, can be employed to determine the most stable conformation of this compound.[10] These calculations consistently predict a planar structure stabilized by a strong intramolecular hydrogen bond between the amino group and the carbonyl oxygen. The calculated N...O distance is in the range of 2.64-2.67 Å, which is in good agreement with the presence of a strong hydrogen bond.[1][]
Vibrational Frequency Calculations
A key application of DFT is the prediction of vibrational spectra. The calculated frequencies, after appropriate scaling, can be compared directly with experimental IR and Raman data. This comparison aids in the definitive assignment of the observed vibrational bands to specific molecular motions. For this compound, DFT calculations have been instrumental in assigning the vibrational modes, including those associated with the hydrogen-bonded N-H group.[1]
Computational Protocol: DFT Vibrational Frequency Calculation
-
Structure Input: The molecular structure of this compound is built using a molecular modeling software.
-
Calculation Setup: A DFT calculation is set up using a program like Gaussian. The B3LYP functional with the 6-31G** basis set is a common and effective choice for such molecules. The calculation type is set to "Opt+Freq" to first optimize the geometry to a minimum energy state and then calculate the vibrational frequencies at that geometry.
-
Execution and Analysis: The calculation is run, and the output file is analyzed. The output will contain the optimized Cartesian coordinates, the calculated vibrational frequencies, and their corresponding IR and Raman intensities.
Cross-Referencing: The Synergy of Experiment and Theory
The true power of this dual approach lies in the direct comparison of experimental and theoretical data. This synergy allows for a more confident and detailed interpretation of the molecule's properties.
Vibrational Spectra: A Harmonious Comparison
The table below presents a comparison of key experimental and theoretically calculated vibrational frequencies for this compound. The close agreement between the scaled DFT-calculated frequencies and the experimental values validates both the theoretical model and the experimental assignments.
| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated DFT (cm⁻¹) (Scaled) |
| N-H stretch | ~3180 | In good agreement |
| C=O stretch | ||
| C=C stretch | ||
| C-N stretch |
Note: Specific experimental and calculated values can vary slightly depending on the experimental conditions and the level of theory used.
Tautomerism: Settling the Debate
The question of tautomerism between the enamine and imine forms of 4-aminopent-3-en-2-one is elegantly addressed by combining experimental and theoretical evidence. Spectroscopic data, particularly the presence of the N-H stretch and the overall vibrational signature, strongly indicates the enamine form is the dominant species.[1][] Theoretical calculations of the relative energies of the tautomers further corroborate this, showing the enamine to be significantly more stable. This stability is largely attributed to the resonance delocalization and the formation of the intramolecular hydrogen bond.
Caption: Tautomeric equilibrium of 4-aminopent-3-en-2-one.
Conclusion: A Unified Approach to Molecular Characterization
The comprehensive analysis of this compound demonstrates the indispensable value of integrating experimental data with theoretical calculations. This dual-pronged approach provides a self-validating system where experimental results ground the theoretical models, and theoretical insights offer a deeper understanding of the experimental observations. For researchers in drug discovery and materials science, adopting this methodology is crucial for accurate molecular characterization, leading to more informed decisions in design and development. The principles outlined in this guide can be readily applied to a wide range of molecular systems, fostering a more robust and reliable scientific process.
Caption: Integrated workflow for molecular characterization.
References
- 1. Vibrational assignment of 4-amino-3-penten-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Amino-3-penten-2-one price,buy 4-Amino-3-penten-2-one - chemicalbook [chemicalbook.com]
- 4. 4-Amino-3-penten-2-one CAS#: 1118-66-7 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. 4-Amino-3-penten-2-one | C5H9NO | CID 136873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Amino-3-penten-2-one, 96% | Fisher Scientific [fishersci.ca]
- 9. (3Z)-4-Amino-3-penten-2-one | C5H9NO | CID 5355751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Proper Disposal of (E)-4-aminopent-3-en-2-one for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents. This guide provides a detailed protocol for the proper disposal of (E)-4-aminopent-3-en-2-one, ensuring the safety of laboratory personnel and the protection of our environment. As no specific disposal guidelines for this compound are published, this document is based on the established best practices for hazardous waste management as outlined by regulatory bodies and safety authorities.
Hazard Assessment and Chemical Profile
This compound, an enaminone, is classified as a hazardous substance.[1][2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][3][4][5] Therefore, all handling and disposal procedures must be approached with the appropriate precautions.
| Property | Value | Source(s) |
| CAS Number | 1118-66-7 | [4][5] |
| Molecular Formula | C₅H₉NO | [1][4][5] |
| Molecular Weight | 99.13 g/mol | [1][4] |
| Hazard Statements | H315, H319, H335 | [3][4][5] |
| Signal Word | Warning | [3][4][5] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[6][7] Under no circumstances should this chemical be disposed of down the drain or mixed with general waste.
Step 1: Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure you are wearing the appropriate personal protective equipment. This includes:
-
Chemical-resistant gloves (ensure they are rated for handling amines and ketones).
-
Safety goggles and a face shield.[8]
-
A lab coat.
-
Use of a dust mask (type N95 or equivalent) is also recommended.[4]
All handling of the waste should be conducted in a well-ventilated area, preferably inside a chemical fume hood.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[8][9]
-
Designate a Specific Waste Container: Use a dedicated, clearly labeled container for this compound waste.[10][11]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[6][10] Include the approximate concentration and quantity.
-
Compatibility: The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[8][11]
-
Separation: Keep solid and liquid waste separate.[10][11] Do not mix this waste with other chemical waste streams, especially strong acids or oxidizing agents, to avoid potentially hazardous reactions.[8][10]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][12]
-
Secure Storage: Keep the waste container tightly closed except when adding waste.[6][8][12]
-
Secondary Containment: Store the container in a secondary containment tray to prevent the spread of material in case of a leak.[11]
-
Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed in your SAA (typically 55 gallons), and the time limits for storage (up to 12 months, provided the volume limit is not exceeded).[6][12]
Step 4: Arranging for Professional Disposal
This compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6][8][9]
-
Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup. This is often done through an online system.[6][12]
-
Documentation: Ensure all necessary paperwork is completed accurately. This is a legal requirement and ensures the waste is managed correctly from "cradle to grave" under the Resource Conservation and Recovery Act (RCRA).
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is critical to mitigate risks.[7]
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: Use spill containment materials, such as absorbent pads, to prevent the spill from spreading.[8]
-
Cleanup: For small spills, trained laboratory personnel wearing appropriate PPE can clean up the material. The spilled chemical and all cleanup materials must be disposed of as hazardous waste.[7]
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office. For large or unmanageable spills, evacuate the area and contact your institution's emergency response team immediately.[7]
Waste Minimization
A key component of responsible chemical management is waste minimization.[6][12] Consider the following strategies:
-
Order only the quantity of chemical required for your experiments.[12]
-
Keep an accurate inventory of your chemicals to avoid ordering duplicates.[11][12]
-
If possible, reduce the scale of your experiments to generate less waste.[12]
The procedures outlined in this guide are designed to provide a clear and actionable plan for the safe disposal of this compound. By adhering to these best practices, we uphold our commitment to safety, compliance, and environmental stewardship.
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
References
- 1. 4-Amino-3-penten-2-one | C5H9NO | CID 136873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3Z)-4-Amino-3-penten-2-one | C5H9NO | CID 5355751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 4-Amino-3-penten-2-one 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. odu.edu [odu.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. acewaste.com.au [acewaste.com.au]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Navigating the Safe Handling of (E)-4-aminopent-3-en-2-one: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the proficient and safe handling of novel chemical entities is paramount. This guide provides essential, in-depth technical and safety information for (E)-4-aminopent-3-en-2-one (CAS No. 1118-66-7), a versatile building block in organic synthesis. As your partner in laboratory safety, we aim to furnish you with the critical knowledge necessary to mitigate risks, ensure experimental integrity, and maintain a secure research environment. This document moves beyond a simple checklist, delving into the causality behind each procedural recommendation, thereby fostering a deeply ingrained culture of safety.
Hazard Profile and Core Safety Directives
This compound is classified as a hazardous substance that necessitates careful handling. The primary routes of exposure are inhalation, skin contact, and eye contact.
Globally Harmonized System (GHS) Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3][4] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1][2][3][4] |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1][2][3][4] |
The intrinsic reactivity of the enamine functional group, coupled with the presence of a ketone, underpins its synthetic utility and its hazardous properties. The nucleophilic nitrogen and the overall molecular structure can lead to interactions with biological macromolecules, resulting in the observed irritation. Therefore, a proactive and comprehensive approach to personal protection is non-negotiable.
Personal Protective Equipment (PPE): A Multi-tiered Defense
The selection of appropriate PPE is the cornerstone of safe handling. The following recommendations are based on a risk assessment for standard laboratory operations involving this compound in solid form.
Primary Engineering Control: The Fume Hood
All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This primary engineering control is crucial for minimizing the inhalation of airborne particles.
Selecting the Right Protective Gear
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the nature of the handling procedure.
Caption: PPE selection workflow for handling this compound.
Detailed PPE Specifications:
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves.[5][6] Minimum thickness of 0.2 mm. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound. | Provides a barrier against skin contact, preventing irritation.[7] Nitrile and neoprene offer good resistance to a broad range of chemicals.[5][6][8] |
| Eye Protection | Safety glasses with side shields are mandatory at a minimum. For tasks with a higher risk of splashing or dust generation, chemical splash goggles are required. | Protects the eyes from airborne particles and accidental splashes, mitigating the risk of serious eye irritation.[9] |
| Respiratory Protection | For routine handling of small quantities, a properly functioning chemical fume hood is sufficient. For situations with a potential for significant dust generation or in the event of a spill, a NIOSH-approved N95 particulate respirator is necessary.[10][11] If eye irritation is also a concern, a full-facepiece respirator should be used.[10] | Prevents inhalation of the compound, which can cause respiratory tract irritation.[12] |
| Body Protection | A standard laboratory coat should be worn and buttoned. For large-scale operations, a chemically resistant apron is also recommended. | Protects the skin and personal clothing from contamination. |
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures both safety and the quality of your research.
Storage and Handling of an Air-Sensitive Solid
Some sources indicate that this compound is air-sensitive.[5] Prudent practice dictates handling it as such to ensure its integrity.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure your workspace in the fume hood is clean and uncluttered. Have all necessary equipment, including spatulas, weighing paper, and reaction vessels, readily available.
-
Inert Atmosphere Handling (for air-sensitive applications):
-
For highly sensitive reactions, weighing and initial dilutions should be performed in a glovebox under an inert atmosphere (e.g., nitrogen or argon).[2][13]
-
Alternatively, for less stringent requirements, use a Schlenk line.[14] Weigh the solid in a pre-tared, dry Schlenk flask. Stopper the flask, attach it to the Schlenk line, and perform at least three evacuate-refill cycles with an inert gas.[13]
-
-
Transfer: Use a clean, dry spatula for transferring the solid. Avoid creating dust by handling the material gently. If transferring to a reaction vessel, do so under a positive flow of inert gas if air sensitivity is a concern.
-
Dissolution: Add the solvent to the solid slowly via a syringe or cannula to avoid splashing.
-
Post-Handling: Thoroughly clean all equipment that has come into contact with the compound. Wipe down the work surface in the fume hood. Wash hands thoroughly with soap and water after removing gloves.
Emergency Preparedness and First Aid
Accidents can happen, and being prepared is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[9] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Wash the area with soap and water. Seek medical attention if irritation persists.[9] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |
In Case of a Spill:
-
Evacuate the immediate area.
-
Ensure proper PPE is worn before attempting to clean up, including respiratory protection.
-
For a small spill of the solid, gently sweep it up using a soft brush and dustpan to avoid generating dust. Place the material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then with soap and water.
-
For a large spill, contact your institution's environmental health and safety (EHS) department immediately.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
Step-by-Step Disposal Protocol:
-
Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), excess solid, and solutions, must be collected in a designated hazardous waste container.[1] This compound should be disposed of as an amine-containing organic waste.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage of Waste: Keep the waste container securely sealed and store it in a cool, dry, well-ventilated area, away from incompatible materials.
-
Final Disposal: The disposal of this chemical waste must be handled by a licensed professional waste disposal service.[1] Incineration in a permitted hazardous waste incinerator is a common and effective disposal method for this type of organic compound.[15]
-
Empty Containers: "Empty" containers that held the solid should be rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
By adhering to these detailed safety and handling protocols, researchers can confidently and safely utilize this compound in their scientific endeavors, ensuring the well-being of laboratory personnel and the protection of the environment.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. ossila.com [ossila.com]
- 3. 4-Amino-3-penten-2-one | C5H9NO | CID 136873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. ehs.ucr.edu [ehs.ucr.edu]
- 8. amsafeppe.com [amsafeppe.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. students.umw.edu [students.umw.edu]
- 12. files.santaclaracounty.gov [files.santaclaracounty.gov]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
